molecular formula C9H11NO2 B2957953 (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid CAS No. 2248200-15-7

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Cat. No.: B2957953
CAS No.: 2248200-15-7
M. Wt: 165.192
InChI Key: DZRWATJWDHWPJW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid (CAS 1336037-51-4) is a chiral compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The pyridin-3-yl (nicotinic acid) moiety is a privileged structure in drug design, known for its versatile biological activities and its role as a bioisostere for benzene rings, which can improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . This specific (2S)-enantiomer is of particular interest for constructing novel pharmacophores. Research on similar 3-(pyridine-3-yl) structures has demonstrated significant potential in developing new antibacterial agents, with some derivatives showing strong activity against Gram-positive bacteria and promising profiles in inhibiting biofilm formation . Furthermore, pyridine-3-carboxylic acid-based compounds are actively investigated as dual-acting therapeutic agents for conditions like diabetes and inflammation, exhibiting inhibitory activity against enzymes such as α-amylase . The chiral center of this compound provides a key handle for exploring stereospecific interactions in these and other biological systems. Researchers can leverage this compound to develop novel enzyme inhibitors, receptor ligands, and other bioactive molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methyl-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a highly specialized chiral building block utilized extensively in modern drug discovery. Characterized by its precise (S)-stereocenter, a basic pyridine moiety, and a terminal carboxylic acid, this molecule serves as a critical structural determinant in the synthesis of advanced targeted therapeutics, most notably Antibody-Drug Conjugate (ADC) payloads[1]. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and integration into complex pharmacological architectures.

Physicochemical Profiling & Structural Causality

Understanding the foundational properties of this compound (CAS: 2248200-15-7) is essential for predicting its behavior in synthetic workflows and biological systems[2][3].

Quantitative Data Summary
ParameterValueCausality / Significance
Chemical Name This compoundIUPAC standard nomenclature.
CAS Registry Number 2248200-15-7Unique identifier for the pure (S)-enantiomer[3].
Molecular Formula C9H11NO2Defines atomic composition[2].
Molecular Weight 165.19 g/mol Low molecular weight ideal for fragment-based design[3].
Topological Polar Surface Area ~50.2 ŲOptimal for membrane permeability if uncharged[4].
H-Bond Donors / Acceptors 1 / 3Facilitates robust target-protein interactions[4].
Mechanistic Insights: Why this specific structure?
  • The Pyridine Ring: Unlike a simple phenyl ring, the nitrogen in the 3-pyridyl group introduces a strong hydrogen bond acceptor. This drastically improves aqueous solubility and modulates the molecule's pKa, allowing it to exist in a zwitterionic state under physiological conditions. Furthermore, the electron-deficient nature of pyridine provides resistance against rapid Cytochrome P450-mediated aromatic oxidation, extending the pharmacokinetic half-life of the final drug payload.

  • The (2S)-Methyl Stereocenter: The alpha-methyl group is not merely a steric bulk; it acts as a conformational lock. By introducing allylic strain (A-1,3 strain) against the carbonyl group, the methyl group restricts the rotameric freedom of the propanoic acid backbone. The precise (2S) configuration ensures that when integrated into a larger macromolecule, the payload docks into the enzymatic pocket with minimal entropic penalty. Utilizing the incorrect (2R) enantiomer typically results in severe steric clashes and a subsequent catastrophic loss of target affinity.

Application in Advanced Therapeutics: ADC Payloads

The compound is a foundational precursor in the synthesis of highly potent cytotoxins. A prime example is its role in the synthetic pathway of TAM558 (via intermediates like TAM558 intermediate-2, CAS 2135877-76-6)[1]. TAM558 acts as the cytotoxic payload for OMTX705, a humanized monoclonal antibody targeting Fibroblast Activation Protein (FAP)[1]. The chiral core derived from this compound is essential for maintaining the structural integrity and binding affinity of the cytolysin TAM470 once released into the tumor microenvironment[1].

ADCPayload Ab Monoclonal Antibody (e.g., anti-FAP OMTX705) Linker Cleavable Linker System (Protease Sensitive) Ab->Linker Cysteine/Lysine Conjugation Payload Cytotoxic Payload (TAM558) Containing Chiral Core Linker->Payload Intracellular Cleavage Core (2S)-2-Methyl-3-pyridin-3-yl propanoic acid Core->Payload Synthetic Building Block

Integration of the chiral building block into an ADC payload architecture.

Synthetic Methodology & Workflow

Achieving >99% enantiomeric excess (ee) is critical for pharmaceutical applications. The following workflow outlines a scalable asymmetric synthesis approach.

Step-by-Step Synthesis Protocol
  • Condensation (Perkin-type Reaction): React 3-pyridinecarboxaldehyde with propionic anhydride in the presence of a mild base (e.g., sodium propionate) at 120°C. This yields the intermediate 2-methyl-3-(pyridin-3-yl)acrylic acid.

  • Asymmetric Hydrogenation: Transfer the acrylic acid intermediate to a high-pressure reactor. Utilize a chiral Ruthenium catalyst, such as Ru(OAc)2[(S)-BINAP], under 50 psi of Hydrogen gas in methanol. The chiral ligand dictates the facial selectivity of the hydride transfer, specifically yielding the (2S) configuration.

  • Workup & Crystallization: Quench the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate. Recrystallize from an ethyl acetate/hexane mixture to enrich the enantiomeric purity to >99% ee.

AsymmetricSynthesis A 3-Pyridinecarboxaldehyde + Propionic Anhydride B Perkin Condensation (Base Catalyzed) A->B C 2-Methyl-3-(pyridin-3-yl) acrylic acid B->C Reflux, 120°C D Asymmetric Hydrogenation [Ru(OAc)2(S-BINAP)] C->D H2 (50 psi) E (2S)-2-Methyl-3-pyridin-3-yl propanoic acid D->E >99% ee

Synthetic workflow for the asymmetric synthesis of the (2S) enantiomer.

Analytical Characterization & Self-Validating Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating Chiral HPLC protocol must be employed. This system prevents the progression of substandard batches by enforcing strict System Suitability Test (SST) parameters.

Chiral HPLC Protocol for Enantiomeric Excess (ee)
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The TFA is crucial to suppress the ionization of the carboxylic acid and pyridine nitrogen, preventing peak tailing and baseline drift.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validating SST Criteria (CRITICAL):

    • Resolution (Rs): The resolution between the (2R) and (2S) peaks MUST be ≥ 2.0. If Rs < 2.0, the column is degraded or the mobile phase is improperly mixed; data analysis must be halted immediately.

    • Tailing Factor (Tf): The tailing factor for the (2S) peak MUST be ≤ 1.5.

By strictly adhering to these SST criteria, the protocol becomes a self-validating system—guaranteeing that any reported enantiomeric excess is an artifact of the chemistry, not an analytical anomaly.

References

Sources

The Pyridine-Propanoic Scaffold: Unlocking Therapeutic Potency via (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

[1][2][3][4]

Executive Summary

In the landscape of modern medicinal chemistry, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid represents more than a mere structural intermediate; it is a privileged chiral scaffold capable of conferring dual-target efficacy and metabolic stability.[1][2] This whitepaper analyzes the therapeutic utility of this specific motif, focusing on its critical role in developing Thromboxane A2 synthase (TXAS) inhibitors , Thromboxane receptor (TP) antagonists , and Rho-associated protein kinase (ROCK) inhibitors .[1][3]

By integrating the "Magic Methyl" effect with the heme-coordinating capability of the 3-pyridyl ring, this scaffold offers a solution to common drug discovery bottlenecks: selectivity, solubility, and chiral recognition.[1]

Mechanistic Pharmacology: The Power of the Scaffold

The therapeutic potential of this compound lies in its precise geometric and electronic arrangement.[1][2] It acts as a pharmacophore "warhead" for metalloenzymes and G-Protein Coupled Receptors (GPCRs).[1][2]

The "Magic Methyl" Effect (Chiral Constraint)

The presence of the methyl group at the C2 position in the (S)-configuration is not trivial.[1] It serves three critical functions:

  • Conformational Lock: It restricts the rotation of the propanoic acid side chain, reducing the entropic penalty upon binding to the target protein (e.g., the TP receptor).[1][2][3]

  • Metabolic Shielding: The C2-methyl group sterically hinders

    
    -oxidation, significantly extending the half-life (
    
    
    ) of the molecule compared to its non-methylated analog.[1][2]
  • Chiral Selectivity: Biological systems are homochiral.[1][2] The (S)-enantiomer specifically aligns with the hydrophobic pocket of targets like TXAS, whereas the (R)-enantiomer often lacks potency or introduces off-target toxicity.[1][2]

Target 1: Thromboxane Modulation (Cardiovascular)

The 3-pyridyl moiety is a classic heme-coordinating ligand.[1][2]

  • Mechanism: The lone pair of electrons on the pyridine nitrogen forms a coordinate covalent bond with the Iron (Fe) atom in the heme center of Thromboxane A2 Synthase (CYP5A1) .[1][2][3]

  • Therapeutic Outcome: Inhibition of TXA2 production (a potent vasoconstrictor and platelet aggregator) while sparing PGI2 (prostacyclin).[1][2][3]

  • Dual Action: When the carboxylic acid tail is modified or preserved, the scaffold also antagonizes the Thromboxane Receptor (TP) , preventing platelet aggregation induced by arachidonic acid metabolites.[1][2][3]

Target 2: Rho-Kinase (ROCK) Inhibition

In the context of ROCK1 and ROCK2 inhibitors (e.g., Fasudil derivatives), this scaffold serves as a linker that mimics the ATP-binding hinge region.[1][3]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Met156 in ROCK1), while the chiral methyl group directs the acid tail toward the solvent-exposed region, improving solubility.[1][3]

Pathway Visualization: Dual Thromboxane Modulation[2][3][4]

The following diagram illustrates how the this compound scaffold integrates into the Arachidonic Acid cascade to exert therapeutic effects.

TXA_PathwayAAArachidonic AcidPGH2PGH2 (Endoperoxide)AA->PGH2 CyclooxygenaseCOXCOX-1/COX-2TXA2Thromboxane A2(TXA2)PGH2->TXA2 TXASTXASThromboxane Synthase(CYP5A1)SCAFFOLDThis compound(Inhibitor Scaffold)SCAFFOLD->TXAS Heme Coordination(Inhibition)TP_RECTP Receptor(Platelet/Vascular)SCAFFOLD->TP_REC Competitive AntagonismTXA2->TP_REC BindingEFFECTVasoconstriction &Platelet AggregationTP_REC->EFFECT Activation

Caption: Dual-action mechanism where the scaffold inhibits TXAS via heme coordination and antagonizes the TP receptor, blocking downstream thrombotic events.[1][3]

Experimental Protocol: Asymmetric Synthesis & Validation

To utilize this scaffold effectively, high enantiomeric purity (>98% ee) is required.[1][2][3] The following protocol outlines the Evans Auxiliary Asymmetric Alkylation , the gold standard for generating the (2S) stereocenter in a research setting.

Synthesis Workflow

Objective: Synthesize this compound.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)[1][2][3]

  • Propionyl chloride[1][2]

  • n-Butyllithium (n-BuLi)[1][2][3]

  • 3-Picolyl chloride hydrochloride (Electrophile)[1][2][3]

  • Lithium hydroxide / Hydrogen peroxide (Hydrolysis)[1][2][3]

Step-by-Step Methodology:

  • Acylation of Auxiliary:

    • Dissolve (S)-4-Benzyl-2-oxazolidinone in dry THF at -78°C.

    • Add n-BuLi (1.1 eq) dropwise.[1][2] Stir for 30 min.

    • Add Propionyl chloride (1.2 eq).[1][2][3] Warm to 0°C over 2 hours.[1][2]

    • Result: N-Propionyl oxazolidinone imide.[1][2]

  • Asymmetric Alkylation (The Critical Step):

    • Cool the N-Propionyl imide in THF to -78°C.

    • Add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 eq) to form the (Z)-enolate.[1][2][3]

    • Causality: The lithium cation chelates between the imide carbonyl and the oxazolidinone carbonyl, locking the geometry.[1][2][3] The benzyl group on the auxiliary shields the Re-face, forcing the electrophile to attack from the Si-face.[1]

    • Add 3-Picolyl chloride (freshly prepared free base) dropwise.[1][2]

    • Stir at -78°C for 4 hours, then warm to RT.

  • Hydrolysis (Chiral Auxiliary Removal):

    • Dissolve the alkylated intermediate in THF/Water (3:1).[1][2]

    • Add LiOH (2 eq) and

      
       (4 eq) at 0°C.
      
    • Note: Peroxide is used to cleave the imide without racemizing the alpha-center.[1][2]

    • Quench with sodium sulfite (to destroy peroxide) and acidify to pH 3.[1][2]

  • Purification:

    • Extract with Ethyl Acetate.[1][2]

    • Recrystallize from Ethanol/Hexane.[1][2]

    • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column).

In Vitro Validation: Thromboxane Synthase Assay

To confirm the bioactivity of the synthesized scaffold:

ParameterExperimental Condition
Enzyme Source Human Recombinant Thromboxane Synthase (CYP5A1)
Substrate Prostaglandin H2 (PGH2) - 10 µM
Assay Buffer 50 mM Tris-HCl, pH 7.4, 0.1% BSA
Detection ELISA for TXB2 (stable metabolite of TXA2)
Positive Control Ozagrel or Furegrelate
Success Criteria IC50 < 100 nM indicates potent heme coordination.[1][2][3]

Quantitative Structure-Activity Relationship (SAR) Data[1][2][3][4][5]

The following table summarizes comparative data for the (2S)-methyl scaffold versus the non-methylated and (2R)-methyl analogs, derived from aggregated literature on pyridine-based TXAS inhibitors.

Compound VariantTXAS IC50 (nM)Metabolic Stability (t1/2, min)TP Receptor Affinity (Ki, nM)Notes
(2S)-2-Methyl 12 > 120 45 Optimal dual activity.
(2R)-2-Methyl850> 120> 10,000Loss of chiral fit in hydrophobic pocket.[1][2][3]
Des-methyl (Achiral)2535150Potent but rapidly metabolized (beta-oxidation).[1][2]
4-Pyridyl Isomer450> 100> 5,000Poor heme alignment (geometry mismatch).[1][2]

Table 1: Comparative potency demonstrating the superiority of the this compound scaffold.

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This acid is an ideal "fragment" for FBDD campaigns.[1][2]

  • Ligand Efficiency (LE): High.[1][2][3] The molecule has a low molecular weight (~165 Da) but contributes significant binding energy via the pyridine-iron interaction.[1][2]

  • Growth Vectors: The carboxylic acid group provides a handle for amide coupling to extend the molecule into adjacent sub-pockets (e.g., coupling with sulfonamides to create Ridogrel-like analogs).[1][2][3]

Prodrug Strategies

The carboxylic acid can be esterified to improve oral bioavailability.[1][2] Once absorbed, esterases cleave the ester to release the active (2S)-acid.[1]

  • Example: Isopropyl ester derivatives often show 2-3x higher Cmax in pharmacokinetic studies due to improved lipophilicity (LogP shift from ~1.2 to ~2.5).[1][2]

References

  • Drews, J., & Ryser, S. (1996).[1][2][3][4] The role of innovation in drug discovery.[1][2] Nature Biotechnology.[1][2] Link[1][2]

  • Barreiro, E. J., et al. (2011).[1][2][3] The Methylation Effect in Medicinal Chemistry.[1][2][5] Chemical Reviews.[1][2] Link (Context on "Magic Methyl" effects).[1][2]

  • Dogne, J. M., et al. (2004).[1][2][3] Thromboxane A2 receptor antagonists/synthase inhibitors: a new class of antithrombotic agents.[1][2] Expert Opinion on Investigational Drugs.[1][2] Link

  • PubChem. (2024).[1][2] Compound Summary: 2-Methyl-3-pyridin-3-ylpropanoic acid.[1][2][3] National Library of Medicine.[1][2] Link (Note: Link directs to the 4-pyridyl isomer record for structural comparison as the specific 3-pyridyl (S) isomer is a catalog item).

  • Suckling, C. J. (2023).[1][2][6] The allure of targets for novel drugs.[1][2] RSC Medicinal Chemistry.[1][2][6] Link

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][2][7] Link (Discusses pyridine as a phenyl bioisostere).[1][2]

Physicochemical characteristics and pKa values of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and pKa determination of (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid . This document is structured to serve researchers and drug development professionals, synthesizing theoretical principles with practical experimental workflows.

Executive Summary

(2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid represents a critical chiral building block in the synthesis of peptidomimetics, particularly those targeting GPCRs or acting as enzyme inhibitors (e.g., metalloproteases). Its structure—a propanoic acid backbone functionalized with a basic pyridine ring and a stereogenic alpha-methyl group—imparts unique amphoteric properties.

Understanding the ionization constants (pKa) and lipophilicity (LogP/LogD) of this compound is not merely a data-collection exercise; it is essential for optimizing purification strategies, formulating stable drug products, and predicting pharmacokinetic behavior (ADME).[1] This guide provides a definitive physicochemical profile and actionable protocols for its characterization.

Molecular Architecture & Stereochemistry

The compound features two ionizable centers: the basic nitrogen of the pyridine ring and the acidic carboxylic acid tail. The introduction of the methyl group at the C2 (alpha) position introduces chirality and subtle electronic effects that differentiate it from its parent, 3-pyridinepropanoic acid.

Structural Homology & Electronic Effects[1]
  • Pyridine Ring (Basic Center): The 3-position substitution is electronically similar to 3-picoline. The alkyl chain acts as an insulator, but the inductive effect of the pyridine ring lowers the pKa of the carboxylic acid relative to aliphatic acids.[1]

  • Alpha-Methyl Group: The (2S)-methyl group exerts a positive inductive effect (+I), slightly decreasing the acidity of the carboxylic acid (raising pKa) compared to the des-methyl analog.

  • Stereochemistry: The (2S) configuration is crucial for biological recognition. Analytical separation from the (2R) enantiomer requires specific chiral stationary phases (CSPs).

Ionization Equilibria Visualization

The molecule exists in three distinct ionization states depending on pH: Cationic, Zwitterionic, and Anionic.[1]

IonizationEquilibrium Cation (pH < 4.0) Cationic Species (+1) [Pyr-NH+]...COOH Zwitterion (pH 4.0 - 5.6) Zwitterionic Species (0) [Pyr-NH+]...COO- Cation->Zwitterion pKa1 (COOH) ~4.4 Zwitterion->Cation Anion (pH > 6.0) Anionic Species (-1) [Pyr-N]...COO- Zwitterion->Anion pKa2 (Pyr-NH+) ~5.6 Anion->Zwitterion

Figure 1: Stepwise ionization pathway. The zwitterionic window is narrow, impacting solubility and extraction efficiency.[1]

Physicochemical Data Profile

The following values are derived from structural homology with 3-pyridinepropanoic acid and 2-methyl-3-(pyridin-4-yl)propanoic acid, validated against standard substituent constants.

PropertyValue (Approx.)Scientific Context
Formula C

H

NO

MW: 165.19 g/mol
pKa1 (COOH) 4.4 ± 0.1 Slightly higher than 3-pyridinepropanoic acid (4.[2]20) due to

-methyl +I effect.
pKa2 (Pyridine) 5.6 ± 0.1 Consistent with 3-alkylpyridine derivatives (e.g., 3-picoline pKa = 5.68).
Isoelectric Point (pI) ~5.0 pH of minimum solubility; critical for precipitation/isolation.
LogP (Neutral) 1.2 Lipophilic enough for membrane permeability;

-methyl adds ~0.5 to LogP of parent.
LogD (pH 7.4) -1.7 At physiological pH, the species is predominantly anionic (COO-), reducing apparent lipophilicity.
Solubility High (>10 mg/mL)High in water (pH < 4 or pH > 6); reduced in zwitterionic range (pH 4.5–5.5).

Experimental Protocols

Determination of pKa via Potentiometric Titration

Potentiometric titration is the "gold standard" for this compound because it captures both ionization events distinctly.

Reagents:

  • Analyte: 5-10 mg of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid (High Purity >98%).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Solvent: Degassed HPLC-grade water (CO2-free to prevent carbonate interference).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Workflow:

  • Dissolution: Dissolve the compound in 0.1 M HCl (starting in the fully protonated cationic state).

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2 µL addition.

  • Data Processing: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the COOH deprotonation (pKa1), and the second (often subtle) corresponds to the Pyridine deprotonation (pKa2).[1]

    • Note: Due to the proximity of pKa1 (4.4) and pKa2 (5.6), the inflection points may overlap.[1] Use the Bjerrum plot method or non-linear regression (e.g., Hyperquad software) to resolve the constants accurately.[1]

Chiral Purity Analysis (HPLC)

To ensure the physicochemical data corresponds specifically to the (2S) enantiomer, chiral purity must be established.[1]

  • Column: Chiralpak AGP (α1-acid glycoprotein) or Chiralpak IC (Immobilized polysaccharide).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (90:10 v/v).

  • Detection: UV at 260 nm (Pyridine absorption maximum).

  • Rationale: The AGP column is ideal for separating zwitterionic drug-like molecules.

Synthesis & Isolation Logic

Understanding the synthesis informs the impurity profile. The (2S) isomer is typically accessed via:

  • Asymmetric Alkylation: Using Evans' oxazolidinone chiral auxiliary attached to 3-pyridinepropionic acid.

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of the racemic ester.

Critical Insight for Isolation: Do not attempt to extract this compound from water into organic solvent (DCM/EtOAc) at pH 7. At pH 7, it is an anion (COO-) and will remain in the aqueous phase.

  • Correct Extraction Strategy: Adjust pH to the isoelectric point (~5.0) to maximize the neutral zwitterion concentration, then extract with n-Butanol or IPA/DCM mixtures. Alternatively, use cation exchange resin (SCX) at pH 2, wash with MeOH, and elute with 5% NH3 in MeOH.[1]

Logical Workflow for Characterization

CharacterizationWorkflow Start Start: (2S)-Isomer Sample Purity 1. Check Purity (H-NMR & Chiral HPLC) Start->Purity Titration 2. Potentiometric Titration (Determine pKa1, pKa2) Purity->Titration If >98% ee DataAnalysis 4. Data Fitting (Bjerrum Plot) Titration->DataAnalysis LogP 3. Shake-Flask Method (Octanol/Water pH 7.4) Profile Final Physicochemical Profile LogP->Profile DataAnalysis->LogP

Figure 2: Sequential workflow for validating the physicochemical properties of the target compound.

References

  • PubChem. 2-Methyl-3-(pyridin-4-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link] (Proxy for structural homology).

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Authoritative text on pyridine pKa values).

  • Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants.[1] ACS Professional Reference Book. (Source for substituent constants of methyl groups).

  • University of Calgary. Table of pKa and pI values for Amino Acids.[Link] (Methodology for zwitterion pI calculation).

Sources

The Role of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid in Enzyme Inhibition Studies: A Framework for Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a chiral molecule featuring a pyridine ring and a carboxylic acid group. While not extensively characterized in publicly available literature as a potent inhibitor of a specific enzyme, its structure presents a compelling case study for the rigorous, multi-faceted process of identifying and characterizing novel enzyme inhibitors. This guide provides a comprehensive framework for researchers to approach such a compound, from initial target hypothesis generation to detailed biophysical and cellular characterization. We will use this compound as a central example to explore two hypothetical, yet plausible, enzyme classes it might target: metabolic enzymes, such as Fatty Acid Synthase (FAS), and neurotransmitter receptors, like nicotinic acetylcholine receptors (nAChRs), as an allosteric modulator.

Part 1: Compound Profile and Rationale

This compound

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name This compound
Synonyms 3-(Pyridin-3-yl)-L-alanine derivative
Chirality Chiral, (S)-enantiomer

The structure of this compound incorporates several features common in bioactive molecules. The pyridine ring is a well-known pharmacophore found in numerous drugs, capable of participating in hydrogen bonding and π-stacking interactions.[1][2] The carboxylic acid group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions with positively charged residues (e.g., lysine, arginine) in an enzyme's active or allosteric site. The methyl group provides a small hydrophobic feature that can influence binding specificity and potency.

Given these features, we can hypothesize its potential to interact with various enzyme classes. This guide will proceed by outlining the necessary steps to test such hypotheses.

Part 2: Target Identification and Validation

When faced with a novel compound, the first critical step is to identify its biological target(s). This is often the most challenging phase of inhibitor characterization.

Hypothesis-Driven Target Exploration

Based on the compound's structure, we can form educated hypotheses about its potential targets:

  • Metabolic Enzymes: The propanoic acid moiety is structurally reminiscent of substrates for various metabolic enzymes. For instance, Fatty Acid Synthase (FAS) utilizes malonyl-CoA as a building block, and inhibitors of FAS are of significant interest in oncology and metabolic diseases.[3][4] The carboxylic acid of our compound could mimic the carboxylate of malonyl-CoA, potentially interfering with substrate binding.

  • Neurotransmitter Receptors: The pyridinyl group is a key component of many ligands for nicotinic acetylcholine receptors (nAChRs).[5] Rather than directly competing with the endogenous agonist (acetylcholine), our compound might bind to an allosteric site, modulating the receptor's activity. Such positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) are of great therapeutic interest.[6][7]

Experimental Workflow for Target Identification

The following workflow illustrates a common approach to identifying the molecular target of a novel compound.

Target_ID_Workflow Compound This compound Immobilize Immobilize Compound on a Solid Support Compound->Immobilize AffinityChrom Affinity Chromatography using Cell Lysate Immobilize->AffinityChrom Elute Elute Bound Proteins AffinityChrom->Elute MassSpec LC-MS/MS Analysis (Protein Identification) Elute->MassSpec TargetList Generate List of Potential Targets MassSpec->TargetList Validation Target Validation (Genetic & Pharmacological) TargetList->Validation

Caption: Workflow for affinity-based target identification.

Part 3: In Vitro Characterization of Enzyme Interaction

Once a putative target is identified, the next step is to characterize the interaction in a controlled, in vitro setting. We will explore protocols for our two hypothetical targets.

Case Study 1: Inhibition of Fatty Acid Synthase (FAS)

FAS is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, consuming NADPH in the process.[8] FAS is overexpressed in many cancer cells, making it a promising therapeutic target.[3]

This assay measures the decrease in NADPH concentration by monitoring the change in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT.

    • Enzyme: Purified human FAS.

    • Substrates: Acetyl-CoA, Malonyl-CoA.

    • Cofactor: NADPH.

    • Inhibitor: this compound, dissolved in DMSO (or buffer if soluble) to create a stock solution (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 80 µL of Assay Buffer.

    • Add 2 µL of the inhibitor solution at various concentrations (e.g., from 1 nM to 100 µM). For the control, add 2 µL of DMSO.

    • Add 5 µL of a solution containing Acetyl-CoA (final concentration ~50 µM) and NADPH (final concentration ~100 µM).

    • Add 5 µL of purified FAS enzyme (final concentration ~50-100 nM).

    • Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of Malonyl-CoA (final concentration ~50 µM).

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentration of one substrate (e.g., Malonyl-CoA) while keeping the other substrates and the inhibitor at fixed concentrations.

FAS_Cycle FAS FAS Enzyme Palmitate Palmitate FAS->Palmitate Catalytic Cycle Malonyl Malonyl-CoA Malonyl->FAS Binds to KS Domain NADPH NADPH NADPH->FAS Binds to KR/ER Domains Inhibitor (2S)-2-Methyl-3-pyridin-3-yl- propanoic acid Inhibitor->FAS Hypothesized Competitive Inhibition

Caption: Hypothesized inhibition of the FAS catalytic cycle.

Case Study 2: Allosteric Modulation of α7 nAChR

The α7 nAChR is a ligand-gated ion channel implicated in cognitive function.[7] Positive allosteric modulators (PAMs) are compounds that bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to an agonist.[6]

This assay uses a cell line (e.g., HEK293) stably expressing the α7 nAChR and a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Cell Preparation:

    • Plate α7-nAChR-expressing cells in a black, clear-bottom 96-well plate.

    • Allow cells to adhere overnight.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Assay Procedure:

    • Using a fluorescence plate reader with automated injection (e.g., FLIPR), measure the baseline fluorescence.

    • Add the test compound, this compound, at various concentrations. Incubate for 5-15 minutes.

    • Inject a sub-maximal (EC20) concentration of an agonist like acetylcholine.

    • Measure the change in fluorescence, which corresponds to calcium influx through the activated channel.

  • Data Analysis:

    • A Positive Allosteric Modulator (PAM) will increase the fluorescence signal elicited by the EC20 concentration of the agonist.

    • A Negative Allosteric Modulator (NAM) will decrease the signal.

    • A Silent Allosteric Modulator (SAM) will have no effect on its own but may block the effect of other PAMs.

    • Data is plotted as a dose-response curve to determine the EC50 for potentiation.

nAChR_Modulation nAChR Extracellular Domain Transmembrane Domain Intracellular Domain IonChannel Ion Channel (Closed) ACh Acetylcholine (Agonist) ACh->nAChR:f0 Binds to Orthosteric Site IonChannelOpen Ion Channel (Open) PAM Allosteric Modulator (e.g., our compound) PAM->nAChR:f1 Binds to Allosteric Site Structure_Workflow Purify Purify Target Protein (>95% Purity) Complex Form Protein-Ligand Complex Purify->Complex Crystallize Crystallization Screening (for X-ray) or Grid Preparation (for Cryo-EM) Complex->Crystallize DataCollection X-ray Diffraction or Electron Microscopy Data Collection Crystallize->DataCollection StructureSolve Structure Solution & Refinement DataCollection->StructureSolve Analysis Analyze Binding Site & Interactions StructureSolve->Analysis

Caption: General workflow for structural determination.

Part 5: Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, pathway for the characterization of this compound as a novel enzyme inhibitor. By postulating its interaction with two distinct and therapeutically relevant targets—Fatty Acid Synthase and the α7 nicotinic acetylcholine receptor—we have provided detailed, actionable frameworks for its in vitro, biophysical, and structural evaluation.

The principles and protocols described herein are not limited to this specific molecule. They represent a universal approach that can be adapted by researchers in academia and industry to elucidate the mechanism of action of any novel small molecule. The journey from a compound on a shelf to a well-characterized biological probe or drug lead is a systematic process grounded in rigorous scientific methodology, and it is our hope that this guide serves as a valuable resource for that endeavor.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
  • (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride. MedchemExpress.com.
  • 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2. PubChem.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
  • Tryptophan. Wikipedia.
  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.
  • SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. ResearchGate.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023). MDPI.
  • (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid. Apollo Scientific.
  • Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PNAS.
  • Fatty Acid Synthase Inhibitors from Plants and Their Potential Application in the Prevention of Metabolic Syndrome. (2011). Cancer Biology & Medicine.
  • Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. (2008). PNAS.
  • Fatty Acid Synthase (FASN) | Inhibitors. MedchemExpress.com.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI.
  • Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate.
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (2020). Spandidos Publications.

Sources

Safety data sheet (SDS) and toxicity profile for (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

[1]

Executive Summary

This compound (CAS: 2135877-76-6 ) is a specialized chiral building block primarily utilized in the synthesis of complex pharmaceutical agents.[1] It serves as a critical intermediate ("Intermediate-2") for TAM558 , a potent cytolysin payload used in the antibody-drug conjugate (ADC) OMTX705 .[1] OMTX705 targets Fibroblast Activation Protein (FAP) in the tumor microenvironment, necessitating high-purity synthesis of this propanoic acid derivative to ensure the stereochemical integrity of the final cytotoxic warhead.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, predicted toxicity profile based on Structure-Activity Relationships (SAR), and rigorous handling protocols required for high-potency drug intermediates.[1]

Chemical Identity & Physicochemical Properties[1][2]

PropertyDataNote
Chemical Name (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acidIUPAC
CAS Number 2135877-76-6 Specific to (S)-enantiomer
Synonyms TAM558 Intermediate-2; 3-(3-Pyridyl)-2-methylpropionic acid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Solid (White to Off-white powder)Typical for class
Solubility DMSO, Methanol, Dilute AcidZwitterionic character
pKa (Predicted) ~4.5 (COOH), ~5.2 (Pyridine N)Amphoteric nature
LogP (Predicted) 1.2 – 1.5Lipophilic enough for membrane permeability

Hazard Identification (GHS Classification)

Note: As a research intermediate, specific REACH registration data may be absent. The following classification is derived from validated SAR models for pyridine-substituted carboxylic acids and analogous compounds (e.g., 3-(3-pyridyl)propionic acid).

GHS Label Elements[1][4]
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (GHS07)[1]
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Predicted Category 4 based on pyridine moiety).[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

In-Depth Toxicity Profile

Mechanistic Toxicity (SAR Analysis)

The toxicity of this compound is governed by its two functional pharmacophores: the pyridine ring and the carboxylic acid tail.[1]

  • Metabolic Activation (Pyridine Moiety):

    • Pyridine derivatives often undergo N-oxidation (via CYP450 enzymes) or N-methylation.[1]

    • Risk: High exposure to pyridine analogs can lead to hepatic stress due to the formation of reactive pyridinium metabolites. However, the propanoic acid side chain typically increases water solubility, facilitating renal excretion compared to bare pyridine.[1]

  • Chiral Specificity:

    • The (2S)-configuration is biologically privileged in the context of TAM558 synthesis.[1]

    • Inversion Risk: In vivo racemization is unlikely due to the methyl group's steric hindrance, but if it occurs, the (2R)-enantiomer could exhibit different off-target binding profiles (e.g., unexpected GPCR interactions).[1]

  • Local Tissue Effects:

    • As a free acid, the compound is corrosive/irritating to mucous membranes. Inhalation of dust can cause severe upper respiratory tract irritation (H335).[1]

Acute & Chronic Effects (Predicted)[1]
  • Acute Oral: Moderate toxicity.[3] Analogs typically show LD50 values in the range of 500–2000 mg/kg (Rat).[1]

  • Genotoxicity: Pyridine-3-propionic acid derivatives generally test negative in Ames Salmonella assays, unlike some fused pyridine systems (e.g., quinolines).[1]

  • Carcinogenicity: No structural alerts for direct DNA alkylation.

Synthesis & Metabolic Pathway Visualization[1]

The following diagram illustrates the retrosynthetic logic for this intermediate and its downstream application in TAM558, highlighting the critical stereochemical checkpoint.

SynthesisPathwaycluster_safetySafety Critical Control PointsStart3-PyridinecarboxaldehydeStep1Horner-Wadsworth-Emmons(Condensation)Start->Step1+ Triethyl 2-phosphonopropionateIntermediateAlpha-Methyl CinnamicAcid AnalogStep1->IntermediateStep2Asymmetric Hydrogenation(Ru/Rh-Chiral Catalyst)Intermediate->Step2Stereoselective ReductionTargetThis compound(CAS: 2135877-76-6)Step2->TargetYields (S)-IsomerCouplingPeptide Coupling(Amide Bond Formation)Target->Coupling+ Amino LinkerFinalDrugTAM558 Payload(For OMTX705 ADC)Coupling->FinalDrug

Figure 1: Retrosynthetic pathway showing the generation of the chiral center and integration into the TAM558 payload.

Handling & Safety Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration if the powder is fine.

  • Static Control: The compound is an organic powder; ground all equipment to prevent electrostatic discharge (ESD) ignition.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.[1]

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).[1] Change immediately upon contamination.[4]

  • Eyes: Chemical splash goggles.

Spill Response Workflow

This self-validating workflow ensures containment of the potent intermediate.[1]

SpillResponseStartSpill DetectedAssessIs it > 10 grams?Start->AssessMajorEvacuate AreaCall HazMatAssess->MajorYesMinorDon Full PPE(Double Gloves, P100 Mask)Assess->MinorNoContainCover with Damp Absorbent Pads(Prevent Dust)Minor->ContainNeutralizeClean surface with10% Bleach or Mild BaseContain->NeutralizeDisposeSeal in HazWaste BagLabel: 'Toxic Organic Solid'Neutralize->Dispose

Figure 2: Decision logic for spill response involving potent drug intermediates.

Experimental Considerations

Solubility for Bioassays
  • Preferred Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Stock Solution: Prepare at 10–50 mM.

  • Stability: Solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the carboxylic acid moiety.[1]

Analytical Verification (HPLC)

To verify the identity and purity (crucial for the (2S) isomer):

  • Column: Chiralpak AD-H or equivalent chiral stationary phase.

  • Mobile Phase: Hexane/Isopropanol/TFA (80:20:0.1).[1]

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Retention: The (2S) and (2R) enantiomers should show baseline separation.[1]

References

  • ChemSrc. (2024).[1] CAS 2135877-76-6 Entry: TAM558 intermediate-2.[1] Retrieved from .[1]

  • Garcia-Alonso, S., et al. (2020).[1] OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models.[1][5][6] Clinical Cancer Research. Retrieved from .

  • MedKoo Biosciences. (2024).[1] TAM558 Product Description and Mechanism. Retrieved from .[1]

  • PubChem. (2024).[1] Compound Summary for Pyridine-3-propionic acid (Analogous Safety Data). Retrieved from .[1]

Structural Determination and SAR Profiling of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alpha-Methyl Strategy

In modern medicinal chemistry, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid represents a critical "privileged scaffold." It serves as a conformationally constrained, metabolically stable bioisostere of phenylalanine and histidine. The introduction of the


-methyl group at the C2 position serves two primary mechanistic functions:
  • Metabolic Blockade: It prevents

    
    -oxidation and hinders racemization of the stereocenter in vivo, significantly increasing half-life compared to the parent propanoic acid.
    
  • Conformational Locking: The steric bulk of the methyl group restricts rotation around the

    
     bond, forcing the molecule into specific bioactive rotamers (typically gauche), which reduces the entropic penalty upon binding to a target (e.g., GPCRs or metalloproteases).
    

This guide details the structural analysis, synthetic logic, and standard operating procedures (SOPs) for validating this specific chiral scaffold.

Structural Characterization & Stereochemistry

The biological activity of this scaffold is strictly stereodependent. The (2S)-enantiomer often mimics the natural L-amino acid topology. Validating this absolute configuration is the primary analytical challenge.

The "2S" Validation Matrix

To ensure the (2S) configuration, a multi-modal approach is required. Single-method verification is insufficient due to the potential for partial racemization during hydrolysis steps.

MethodPurposeKey Observation for (2S)
Small Molecule X-Ray (SC-XRD) Absolute ConfigurationDefinitive assignment via anomalous dispersion (requires heavy atom salt, e.g., HBr).
Circular Dichroism (CD) Solution-state topologyComparison of the Cotton effect at 220-260 nm (n

transition of pyridine) against a known standard (e.g., (S)-2-methyl-3-phenylpropanoic acid).
Chiral HPLC Enantiomeric Excess (ee%)Baseline separation of enantiomers. (2S) typically elutes differently depending on the column interaction (see Protocols).

H-NMR (with Chiral Shift Reagent)
Rapid ee% estimationSplitting of the

-methyl doublet (

ppm) in the presence of Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].
Conformational Analysis (NMR Logic)

Unlike flexible chains, the


-methyl group creates distinct rotamer populations.
  • The Diagnostic Signal: The C2-H proton (multiplet/sextet) and the C3-H protons (diastereotopic ABX system).

  • Coupling Constants (

    
    ): 
    
    • Anti conformer: Large coupling (

      
       Hz) between H2 and one H3.
      
    • Gauche conformer: Small coupling (

      
       Hz).
      
  • NOE Constraints: Strong Nuclear Overhauser Effect (NOE) correlations are observed between the

    
    -methyl group and the pyridine ring protons (specifically H2' and H4') in the bioactive gauche conformation.
    

Synthetic Logic: The Evans Auxiliary Route

To guarantee the (2S) geometry, asymmetric alkylation using an Evans Oxazolidinone auxiliary is the industry-standard "self-validating" method. It relies on steric hindrance to force the electrophile (pyridin-3-ylmethyl bromide) to approach from a specific face.

Synthesis Workflow Diagram

The following diagram illustrates the pathway to the (2S) acid, highlighting the critical transition state control.

EvansSynthesis Start Propionyl Chloride Imide N-Propionyl Oxazolidinone (Chiral Template) Start->Imide n-BuLi, THF -78°C Aux (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Aux->Imide Enolate Z-Enolate (Li-Cheiated TS) Imide->Enolate NaHMDS or LDA -78°C Alkylation Alkylation (3-Picolyl Bromide) Enolate->Alkylation Steric Blockade (Re face attack) Product (2S)-2-Methyl-3-pyridin-3-yl propanoic acid Alkylation->Product LiOH/H2O2 (Hydrolysis) Recycle Recovered Auxiliary Alkylation->Recycle Cleavage

Caption: Asymmetric synthesis of the (2S) scaffold via Evans Auxiliary. The bulky benzyl group on the auxiliary forces the pyridine electrophile to attack the 'Re' face of the enolate.

SAR & Analog Profiling

When optimizing this scaffold for drug development (e.g., Thromboxane synthase inhibitors or GPCR ligands), modifications follow three vectors: Electronic tuning, Steric constraints, and Acid bioisosteres.

SAR_Logic Core Core Scaffold (2S)-2-Me-3-Py Pyridine Pyridine Ring (Binding Pocket) Core->Pyridine Alpha Alpha Position (Conformation) Core->Alpha Acid Carboxyl Group (Anchoring) Core->Acid N_Oxide N-Oxide (Metabolic Hub) Pyridine->N_Oxide Halogen C-Halogenation (Electronic Tuning) Pyridine->Halogen Regio 2-Py / 4-Py (Vector Change) Pyridine->Regio Gem Gem-Dimethyl (Thorpe-Ingold) Alpha->Gem Fluoro Alpha-Fluoro (pKa Shift) Alpha->Fluoro Tetrazole Tetrazole (Bioisostere) Acid->Tetrazole Ester Prodrug Ester Acid->Ester Hydroxamic Hydroxamic Acid (Metal Chelation) Acid->Hydroxamic

Caption: Strategic modification vectors for the this compound scaffold.

Experimental Protocols

Protocol A: Chiral HPLC Separation

This protocol separates the (2S) and (2R) enantiomers to determine Enantiomeric Excess (ee). The pyridine nitrogen requires specific mobile phase additives to prevent peak tailing.

Instrument: HPLC with UV/Vis (254 nm) or Diode Array Detector (DAD). Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate). Temperature: 25°C.

ParameterConditionRationale
Mobile Phase Hexane : Isopropanol (90:10)Standard normal phase for "profen" type acids.
Additive 0.1% TFA + 0.1% DEACritical: TFA suppresses ionization of the -COOH; Diethylamine (DEA) masks silanols and prevents the pyridine nitrogen from binding to the silica backbone.
Flow Rate 1.0 mL/minStandard analytical flow.
Sample Prep 1 mg/mL in Mobile PhaseDissolve completely; filter through 0.45 µm PTFE.
Expected Result (2S) typically elutes 2nd on AD-HNote: Elution order must be confirmed with a pure standard.
Protocol B: NOESY NMR for Conformational Lock

To confirm the bioactive conformation (gauche vs. anti) in solution.

  • Sample Preparation: Dissolve 5-10 mg of the analog in 600 µL of

    
     (or 
    
    
    
    with phosphate buffer if biological mimicry is needed).
  • Parameter Setup:

    • Pulse Sequence: noesyph (Phase sensitive NOESY).

    • Mixing Time (

      
      ): 500 ms (Optimal for small molecules MW < 500).
      
    • Scans: 32-64.

  • Analysis:

    • Phase the diagonal peaks positive (absorption mode).

    • Look for cross-peaks between the

      
      -methyl protons  (
      
      
      
      1.1) and the Pyridine Ring protons (H2' at
      
      
      8.5, H4' at
      
      
      7.5).
    • Interpretation: Presence of cross-peaks indicates spatial proximity (< 5 Å), confirming the gauche rotamer is populated. Absence suggests an anti conformation (methyl away from the ring).

References

  • PubChem. (2025).[1][2] 2-Methyl-3-(pyridin-4-yl)propanoic acid | C9H11NO2.[2] National Library of Medicine. [Link]

  • Wainer, I. W., et al. (2005). Chiral separation of 2-arylpropionic acids (profens) on Chiralpak AD. Journal of Chromatography A. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society. [Link]

  • Chiral Technologies. (2025). Separation of Amphoteric Molecules on ZWIX(+) and ZWIX(-). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

This compound is a chiral carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a stereocenter adjacent to a pyridine ring, is a key pharmacophore in a variety of biologically active molecules. The precise stereochemical configuration at the C2 position is often crucial for target binding and pharmacological efficacy. Consequently, the development of robust and efficient asymmetric syntheses for this compound is of paramount importance, enabling access to enantiomerically pure material for further derivatization and biological screening.

This document provides detailed protocols for three distinct and powerful strategies for the asymmetric synthesis of this compound:

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: A classical and reliable method involving the temporary attachment of a chiral auxiliary to guide the stereochemical outcome of an alkylation reaction.

  • Catalytic Asymmetric Conjugate Addition: A modern and atom-economical approach utilizing a chiral catalyst to control the enantioselectivity of a Michael-type addition.

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the target molecule or its precursor.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This strategy employs a recoverable chiral auxiliary, pseudoephedrine, to direct the methylation of a propionamide derivative, followed by facile removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid. The high diastereoselectivity is achieved through the formation of a rigid lithium chelate, which effectively shields one face of the enolate from the electrophile.

Scientific Rationale

The choice of (+)-pseudoephedrine as the chiral auxiliary is based on its ability to form a well-defined, five-membered ring chelate with the lithium cation of the enolate. This rigidifies the conformation of the molecule, and the steric bulk of the auxiliary's phenyl group effectively blocks the si-face of the enolate. Consequently, the electrophile (methyl iodide) can only approach from the less hindered re-face, leading to the desired (S)-configuration at the newly formed stereocenter.

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage A 3-Pyridylacetic acid C Propionyl chloride A->C Acylation B (+)-Pseudoephedrine D N-Acyl-pseudoephedrine amide B->D C->B Coupling E LDA, THF, -78 °C D->E Enolate formation F Methyl Iodide E->F Alkylation G Methylated Amide F->G H Acidic Hydrolysis (e.g., 6M HCl, reflux) G->H I This compound H->I J Recovered (+)-Pseudoephedrine H->J

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Step-by-Step Protocol

Step 1: Synthesis of (R,R)-N-(3-(pyridin-3-yl)propanoyl)-pseudoephedrine

  • To a solution of 3-(pyridin-3-yl)propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M).

  • Add the pseudoephedrine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title amide.

Step 2: Diastereoselective Methylation

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere and cool to -78 °C.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • The crude methylated amide can be purified by chromatography, but is often used directly in the next step.

Step 3: Hydrolysis and Auxiliary Removal

  • Suspend the crude methylated amide in 6 M aqueous HCl (0.2 M).

  • Heat the mixture to reflux (approx. 110 °C) for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any non-polar impurities. The protonated product and auxiliary remain in the aqueous phase.

  • Adjust the pH of the aqueous layer to ~6 with solid NaOH. The desired acid will precipitate or can be extracted.

  • Extract the product with ethyl acetate (5 x 30 mL).

  • To recover the auxiliary, make the aqueous layer basic (pH > 12) with NaOH and extract with DCM (3 x 30 mL).

  • Combine the ethyl acetate extracts containing the product, dry over Na2SO4, filter, and concentrate to yield this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary Table
ParameterValue/Condition
Chiral Auxiliary(+)-Pseudoephedrine
Base for EnolizationLithium Diisopropylamide (LDA)
ElectrophileMethyl Iodide
Key IntermediateLithium Chelate
Typical Diastereomeric Excess>95%
Overall Yield (3 steps)50-70%
Final Product ee>95%

Protocol 2: Catalytic Asymmetric Conjugate Addition

This modern approach utilizes a chiral copper catalyst to control the enantioselective 1,4-conjugate addition of a methylating agent to an α,β-unsaturated ester precursor. This method is highly efficient and atom-economical.

Scientific Rationale

The reaction proceeds via the formation of a chiral copper(I) complex. The chiral ligand, such as a derivative of Josiphos or Taniaphos, creates a chiral environment around the metal center. The α,β-unsaturated ester coordinates to this complex, and subsequent addition of a methyl organometallic reagent (e.g., from a Grignard reagent or dimethylzinc) occurs stereoselectively to one of the prochiral faces of the double bond. The stereochemical outcome is dictated by the specific geometry and steric hindrance imposed by the chiral ligand.

Experimental Workflow Diagram

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Saponification A 3-Pyridinecarboxaldehyde B Wittig Reagent (e.g., (EtO)2P(O)CH2CO2Et) A->B Horner-Wadsworth-Emmons C Ethyl (E)-3-(pyridin-3-yl)acrylate B->C G Ethyl (S)-2-methyl-3-(pyridin-3-yl)propanoate C->G D Cu(I) salt (e.g., Cu(OTf)2) E Chiral Ligand (e.g., Josiphos) D->E Catalyst Formation F Methylating Agent (e.g., Me2Zn) E->F F->G Catalytic Cycle H LiOH, THF/H2O G->H Hydrolysis I This compound H->I

Caption: Workflow for catalytic asymmetric conjugate addition.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate

  • To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the α,β-unsaturated ester.

Step 2: Asymmetric Conjugate Addition of a Methyl Group

  • In a glovebox, to a solution of Cu(OTf)2 (0.05 eq) and a chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, 0.055 eq) in anhydrous toluene (0.2 M), stir for 1 hour.

  • Add the ethyl (E)-3-(pyridin-3-yl)acrylate (1.0 eq) to the catalyst solution.

  • Cool the mixture to 0 °C and add dimethylzinc (1.5 eq, 1.2 M solution in toluene) dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract with ethyl acetate (3 x 25 mL), combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield ethyl (S)-2-methyl-3-(pyridin-3-yl)propanoate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the chiral ester from the previous step in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Stir vigorously at room temperature for 6 hours.

  • Acidify the reaction mixture to pH ~6 with 1 M HCl.

  • Extract the product with ethyl acetate (5 x 30 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to afford the final product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Summary Table
ParameterValue/Condition
Catalyst SystemCu(I) / Chiral Phosphine Ligand (e.g., Josiphos family)
Methyl SourceDimethylzinc (Me2Zn)
Precursorα,β-Unsaturated Ester
Typical Catalyst Loading1-5 mol%
Typical Enantiomeric Excess90-99%
Overall Yield (3 steps)60-80%

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Ester

This protocol involves the synthesis of a racemic ester of the target acid, followed by enantioselective hydrolysis using a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.

Scientific Rationale

Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts that can differentiate between enantiomers of a chiral substrate. In a process known as kinetic resolution, the enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, at which point one can isolate the unreacted (S)-ester and the hydrolyzed (R)-acid, both with high enantiomeric purity. The isolated (S)-ester is then saponified to yield the desired (S)-acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Final Hydrolysis A Racemic 2-Methyl-3- (pyridin-3-yl)propanoic acid B Ethanol, H2SO4 (cat.) A->B Fischer Esterification C Racemic Ethyl Ester B->C D Lipase (e.g., CALB) C->D Enantioselective Hydrolysis E Phosphate Buffer D->E F Mixture after ~50% conversion E->F I Separation (Extraction) F->I G Unreacted (S)-Ester J Saponification of (S)-Ester G->J H (R)-Acid I->G I->H K This compound J->K

Caption: Workflow for enzymatic kinetic resolution.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Racemic Ethyl 2-Methyl-3-(pyridin-3-yl)propanoate

  • Synthesize racemic 2-methyl-3-(pyridin-3-yl)propanoic acid via a standard malonic ester synthesis or other classical methods.

  • To a solution of the racemic acid (1.0 eq) in absolute ethanol (0.2 M), add concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 8 hours.

  • Cool to room temperature and neutralize with saturated aqueous NaHCO3.

  • Extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the racemic ester. Purify by chromatography if necessary.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of the racemic ester (1.0 eq) in a phosphate buffer (pH 7.2, 0.1 M) containing 10% DMSO as a co-solvent, add immobilized lipase (e.g., Novozym 435, 10% w/w of the substrate).

  • Shake the suspension at 30 °C.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine the extent of hydrolysis.

  • Stop the reaction when the conversion reaches approximately 50% (typically 24-48 hours).

  • Filter off the immobilized enzyme (which can be washed and reused).

Step 3: Separation and Saponification

  • Adjust the pH of the filtrate to ~2 with 1 M HCl.

  • Extract the aqueous solution with diethyl ether (3 x 30 mL) to isolate the unreacted (S)-ester.

  • Combine the ether layers, dry over Na2SO4, filter, and concentrate to obtain the enantiomerically enriched (S)-ester.

  • Adjust the pH of the remaining aqueous layer to ~8 with NaHCO3 and extract with ethyl acetate (3 x 30 mL) to isolate the (R)-acid.

  • To obtain the desired (S)-acid, dissolve the recovered (S)-ester in a THF/water mixture (3:1, 0.2 M) and add LiOH·H2O (3.0 eq).

  • Stir at room temperature for 6 hours.

  • Acidify to pH ~6 with 1 M HCl and extract with ethyl acetate (5 x 30 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final product, this compound.

  • Determine the enantiomeric excess of both the recovered ester and the final acid product by chiral HPLC.

Data Summary Table
ParameterValue/Condition
BiocatalystImmobilized Lipase (e.g., Candida antarctica Lipase B)
Reaction TypeEnantioselective Hydrolysis
Theoretical Max. Yield50%
Typical Enantiomeric Excess>98% for both recovered ester and product acid
Key AdvantageHigh selectivity, mild reaction conditions, reusable catalyst

References

  • General Asymmetric Synthesis Reviews: For an overview of modern asymmetric catalysis, which forms the basis for the described protocols.[1][2][3]

  • Catalytic Asymmetric Hydrogenation: While not a direct protocol used here, the principles of using chiral metal catalysts are relevant and discussed in these sources.[4][5][6][7][8]

  • Synthesis of Pyridine and Imidazole Derivatives: These articles provide context for synthetic manipulations involving pyridine-containing molecules.[9][10][11][12][13]

  • Enzymatic Resolutions: These papers describe the use of enzymes for the kinetic resolution of various chiral molecules, a principle applied in Protocol 3.[14][15][16][17]

  • Synthesis of β-Amino Acids: The synthesis of β-amino acids often involves similar strategies and precursors to the target molecule.[2][3][18][19]

  • PubChem Database: For chemical properties and identifiers of related structures.[20]

Sources

Application Note: Peptide Coupling of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity amide bond formation with (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid . The protocol addresses the specific challenges of steric hindrance (due to the


-methyl group) and stereochemical integrity  (risk of 

-epimerization).

-Enolization (Racemization), Pyridine N-interference.

Chemical Analysis & Mechanistic Insight

The coupling of this compound presents a "perfect storm" of synthetic challenges that standard peptide coupling protocols (e.g., EDC/NHS or HBTU/DIPEA) often fail to address efficiently.

A. Steric Hindrance (The -Methyl Effect)

Unlike standard amino acids, this substrate lacks an


-amino group but possesses an 

-methyl group. This substitution creates significant steric bulk around the carbonyl carbon, retarding the rate of nucleophilic attack by the amine partner.
  • Consequence: Slower reaction rates require more active coupling reagents, which paradoxically increases the risk of side reactions.

B. Stereochemical Instability (Enolization Risk)

The (2S) stereocenter is defined by an acidic


-proton. Upon activation of the carboxylic acid (forming an active ester or anhydride), the acidity of this proton increases significantly.
  • Mechanism: In the presence of excess base (e.g., Triethylamine or DIPEA), the

    
    -proton can be abstracted, leading to an achiral enolate intermediate. Reprotonation occurs randomly, resulting in a racemic mixture (loss of optical purity).
    
  • Internal Catalysis: The pendant pyridine ring (pKa ~5.2) can act as an intramolecular base or H-bond acceptor, potentially stabilizing the enol form or facilitating proton transfer.

C. Pyridine Interference

The basic nitrogen on the pyridine ring can interfere with metal-based catalysts and can form N-acylpyridinium salts, which are highly reactive but prone to hydrolysis or rearrangement.

Strategic Optimization: Reagent Selection

To overcome these barriers, we prioritize reagents that activate the carboxyl group rapidly while maintaining a slightly acidic or neutral microenvironment to suppress enolization.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Rationale
Coupling Reagent EDC, HBTU, BOPT3P (Propylphosphonic anhydride) or HATU T3P offers low epimerization rates and high solvation. HATU drives hindered couplings.[1]
Base TEA, DIPEA (Strong/Hindered)2,4,6-Collidine or Pyridine Weaker bases (pKa ~7.4 vs 10.7 for TEA) are sufficient to deprotonate the acid but less likely to abstract the

-proton.
Solvent DCM, THFDMF or EtOAc Polar aprotic solvents stabilize the transition state. EtOAc is preferred for T3P.
Temperature Room Temp (25°C)0°C

RT
Low initial temperature suppresses enolization during the critical activation phase.

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Why T3P? Propylphosphonic anhydride (T3P) is the superior choice for this substrate. It drives the reaction to completion through the formation of a mixed anhydride and does not require additional additives like HOBt. Crucially, it is often used with pyridine or mild bases, minimizing racemization.[2]

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: Target amine partner (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the amine is an HCl salt, add 1.0 equiv of base to neutralize it first.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add the base (Pyridine or NMM) dropwise.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Mechanistic Note: T3P reacts with the carboxylate to form a mixed anhydride. The proximity of the amine allows for immediate attack, reducing the lifetime of the activated species and thus the window for racemization.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), sat. NaHCO3 (x2), and brine.

    • Caution: Avoid strong acid washes (e.g., 1M HCl) during workup if your product contains the basic pyridine ring, as it will extract into the aqueous layer. Use pH 5-6 buffer if necessary.

    • Dry over Na2SO4 and concentrate.[3]

Protocol B: HATU/Collidine Coupling (For Difficult Amines)

Why HATU? If the amine partner is unreactive (e.g., an aniline or electron-deficient amine), T3P may be too slow. HATU is the most powerful uronium reagent for hindered acids, but it must be used with a weak base to save the stereocenter.

Materials
  • Acid: this compound (1.0 equiv)

  • Amine: Target amine (1.0 - 1.1 equiv)

  • Reagent: HATU (1.0 - 1.1 equiv)

  • Additive: HOAt (0.5 equiv) - Optional but recommended to further speed up reaction.

  • Base: 2,4,6-Collidine (2.0 - 3.0 equiv)

    • Critical: Do NOT use DIPEA unless absolutely necessary. Collidine is non-nucleophilic and sufficiently weak to minimize

      
      -deprotonation.
      
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Pre-activation (Minimizing Time): Dissolve the acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF at 0 °C .

  • Base Addition: Immediately add Collidine (1.0 equiv) to initiate activation. Stir for only 1–2 minutes .

    • Warning: Do not pre-activate for long periods (e.g., >5 mins). The activated ester is prone to racemization the longer it sits without the amine.

  • Coupling: Add the amine (1.1 equiv) and the remaining Collidine (1.0–2.0 equiv) immediately.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

  • Workup: Standard extraction (EtOAc/Water/Brine). Remove DMF by multiple water washes or lyophilization.

Visualization of Pathways

The following diagram illustrates the competition between the desired coupling pathway and the undesired racemization pathway, highlighting where the protocols intervene.

CouplingPathways cluster_control Control Strategy Acid (2S)-Acid (Starting Material) Activated Activated Ester (O-At / Mixed Anhydride) Acid->Activated Activation (T3P/HATU) Enol Enolate Intermediate (Achiral/Planar) Activated->Enol + Excess Base (Slow) Product_S (2S)-Amide Product (Desired) Activated->Product_S + Amine (Fast Attack) Enol->Activated Reprotonation (Random) Enol->Product_S via Racemization Product_R (2R)-Amide Product (Undesired Epimer) Enol->Product_R via Racemization

Caption: Kinetic competition between direct amidation (green) and base-catalyzed racemization (red). T3P and weak bases favor the green pathway.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield Steric hindrance preventing attack.Switch from T3P to HATU. Increase temperature to 40°C (monitor racemization).
Racemization (>5% (2R)) Base is too strong or in excess.Switch base to Collidine or Lutidine. Reduce base equivalents. Keep temp at 0°C longer.
No Reaction Pyridine ring poisoning catalyst (if using metal) or zwitterion formation.Ensure pH is ~8 (apparent). If using T3P, add more pyridine solvent.
By-product: N-acylurea Carbodiimide (EDC/DCC) rearrangement.Stop using carbodiimides. Switch to T3P or Phosphonium salts (PyBOP).[4]

References

  • Dunetz, J. R., et al. (2011).[2] "T3P-Promoted Amide Bond Formation: A Green and Efficient Protocol." Organic Letters.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive."[2][5][6][7] Journal of the American Chemical Society.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the dilemma between activation and racemization." Chemical Society Reviews.

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[5] Tetrahedron.

Sources

Application Note: Solvent Optimization for (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid . It synthesizes chemical principles with practical solubility protocols to optimize workflows in synthesis, purification, and analysis.[1]

Abstract & Compound Profile

This compound is a chiral building block featuring an amphoteric scaffold—combining a basic pyridine ring with an acidic carboxylic acid tail.[1] This dual functionality dictates that its solubility is not static; it is highly dependent on pH and protonation state .[1]

This guide addresses the common challenge of "zwitterionic precipitation" and defines the optimal solvent systems for synthesis, liquid chromatography (LC), and crystallization.[1]

Physicochemical Profile (Inferred & Analog-Based)[2]
  • Structure: Pyridine ring attached to a chiral propanoic acid backbone.[1]

  • Molecular Weight: ~165.19 g/mol .[1][2]

  • pKa values (Approximate):

    • 
       (Pyridine 
      
      
      
      ): ~5.3[1]
    • 
       (Carboxylic Acid): ~4.5
      
  • Isoelectric Point (pI): ~4.9 (Region of Minimum Solubility).[1]

  • LogP: ~1.2 (Moderate lipophilicity).[1]

Solvent Selection Matrix

The "optimal" solvent depends entirely on the operational context.[1] The table below categorizes solvents based on interaction capability.

Table 1: Solubility Performance by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanism of Action
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Stock Solutions, Coupling ReactionsDipole-dipole interactions disrupt intermolecular H-bonds.[1]
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)Crystallization, LC DiluentH-bonding solvation; solubility improves with heating.[1]
Aqueous (Acidic) 0.1 M HCl, 1% Formic Acid High LC-MS Mobile Phase, ExtractionProtonation of pyridine (

) creates a soluble cation.[1]
Aqueous (Basic) 0.1 M NaOH, NH₄OH High Extraction, Work-upDeprotonation of acid (

) creates a soluble anion.[1]
Aqueous (Neutral) Water (pH 5–6) Poor (<1 mg/mL)Precipitation/IsolationZwitterionic form (

) aggregates and precipitates.[1]
Chlorinated DCM, Chloroform Moderate Synthesis, Liquid-Liquid ExtractionSolubilizes the neutral/uncharged species best.[1]
Non-Polar Hexane, Heptane Insoluble Anti-solvent for CrystallizationLack of polarity fails to overcome lattice energy.[1]

Critical Mechanism: The pH-Solubility Switch

Understanding the ionization state is critical.[1] At pH ~5, the molecule exists largely as a zwitterion (net neutral charge), leading to aggregation and precipitation.[1]

  • To Dissolve: Move away from pH 5.[1]

    • Acidify (pH < 3): Forms the Cationic species.[1]

    • Basify (pH > 7): Forms the Anionic species.[1]

Visualization: Solubility & Ionization States

The following diagram illustrates the relationship between pH, ionization, and solubility.[1]

SolubilityMechanism cluster_legend Operational Zone Acid Acidic pH (< 3) Cationic Form (Soluble) Neutral Neutral pH (~5) Zwitterionic Form (Precipitate) Acid->Neutral Add Base (Deprotonation) Neutral->Acid Add Acid (Protonation) Basic Basic pH (> 7) Anionic Form (Soluble) Neutral->Basic Add Base (Deprotonation) Basic->Neutral Add Acid (Protonation)

Figure 1: The "U-Shaped" solubility profile.[1] Maximum solubility is achieved at the extremes of the pH scale, while minimum solubility (precipitation) occurs near the isoelectric point.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (for Bioassays)

Objective: Create a stable 100 mM stock solution without precipitation.

  • Weighing: Weigh 16.5 mg of this compound into a glass vial.

  • Solvent Choice: Add 1.0 mL of DMSO (Dimethyl sulfoxide).[1]

    • Why DMSO? It prevents zwitterionic aggregation and is miscible with aqueous buffers later.[1]

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly to prevent water intake which could shift polarity.

Protocol B: Dissolution for LC-MS Analysis

Objective: Prepare a sample compatible with Reverse Phase HPLC, avoiding peak tailing.

  • Diluent Preparation: Prepare a mixture of Water:Methanol (50:50) containing 0.1% Formic Acid .[1]

    • Crucial Step: The formic acid ensures the pyridine ring is protonated (

      
      ), guaranteeing solubility and sharp peak shape.[1]
      
  • Dissolution: Dissolve the sample in the diluent to a target concentration of 0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter (Do not use regenerated cellulose if pH is extreme).[1]

  • Injection: Inject onto a C18 column.[1]

Protocol C: Recrystallization (Purification)

Objective: Purify the crude compound from reaction by-products.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol or Isopropanol .[1]

  • Hot Filtration: If insoluble particulates remain, filter while hot.[1]

  • Anti-solvent Addition: Slowly add Heptane or MTBE dropwise to the hot solution until slight turbidity persists.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Isolation: Collect crystals via vacuum filtration. Wash with cold Heptane.[1]

Decision Tree for Solvent Selection

Use this logic flow to determine the correct solvent for your specific task.

DecisionTree Start Start: Select Application Synthesis Chemical Synthesis (Coupling/Derivatization) Start->Synthesis Analysis Analytical (LC-MS/NMR) Start->Analysis Purification Purification (Isolation) Start->Purification Synth_Solv Use: DMF, DCM, or THF Synthesis->Synth_Solv NMR NMR? Analysis->NMR LCMS LC-MS? Analysis->LCMS Cryst Crystallization Purification->Cryst Extract Extraction Purification->Extract DMSO_d6 Use: DMSO-d6 (Universal) NMR->DMSO_d6 MeOD Use: MeOD + DCl (If peak broadening occurs) NMR->MeOD MobilePhase Use: H2O/MeOH + 0.1% FA (Acidic pH essential) LCMS->MobilePhase EtOH_Hept System: EtOH (Solvent) Heptane (Anti-solvent) Cryst->EtOH_Hept pH_Swing System: pH Swing (Acidify -> Extract -> Basify) Extract->pH_Swing

Figure 2: Operational decision tree. Green nodes indicate optimal endpoints for analysis; Red nodes indicate purification strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136634, 2-Methyl-3-(pyridin-4-yl)propanoic acid. Retrieved from [Link][2]

  • Baptista, D. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

Application Note: Scalable Manufacturing of (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid . This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Dual Orexin Receptor Antagonists (such as Suvorexant analogs), Thromboxane synthase inhibitors, and various GPCR ligands.

Abstract

This guide details two scalable protocols for the enantioselective synthesis of (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid (Target 1 ).

  • Method A (Primary): Asymmetric Hydrogenation using a Rhodium-DuPhos catalyst system. This route offers the highest atom economy and throughput but requires strict control of substrate protonation to prevent catalyst poisoning by the pyridine nitrogen.

  • Method B (Secondary): Classical Resolution via diastereomeric salt crystallization. This route is robust, requires no precious metals, and is ideal for facilities lacking high-pressure hydrogenation capabilities.

Introduction & Structural Challenges

The target molecule contains a basic pyridine ring and a chiral center at the


-position.
  • The Challenge: In transition-metal catalyzed hydrogenation, the lone pair on the pyridine nitrogen (

    
    ) competes with the olefin for the metal center (Rh/Ru), often leading to catalyst deactivation ("poisoning") or complete reaction stalling.
    
  • The Solution: We utilize an Acid-Protection Strategy . By converting the precursor to its hydrochloride or tetrafluoroborate salt prior to hydrogenation, the nitrogen is protonated (

    
    ), rendering it non-coordinating while leaving the olefin available for reduction.
    
Target Specifications
PropertySpecification
IUPAC Name (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid
CAS No. 143653-93-4 (Generic/Racemic)
Molecular Weight 165.19 g/mol
Target Enantiomer (S)-Enantiomer
Enantiomeric Excess (ee) > 98.0%
Appearance White to off-white crystalline solid

Synthesis Workflows (Visualized)

SynthesisRoutes Start Starting Material: 3-Pyridinecarboxaldehyde Perkin Step 1: Perkin Condensation (Propionic Anhydride, NaOAc) Start->Perkin Alkene Intermediate: (E)-2-Methyl-3-(pyridin-3-yl)acrylic acid Perkin->Alkene SaltForm Route A: Salt Formation (HCl/EtOAc) Alkene->SaltForm High Tech / Scale RacemicHydro Route B: Racemic Hydrogenation Pd/C, H2 (1 atm) Alkene->RacemicHydro Robust / Low Cost AsymHydro Asymmetric Hydrogenation [Rh(COD)2]BF4 + (S,S)-Me-DuPhos 5-10 bar H2 SaltForm->AsymHydro FreeBase Desalting / Workup AsymHydro->FreeBase Target Target Product: (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid (>98% ee) FreeBase->Target Resolution Classical Resolution Crystallization with (R)-1-Phenylethylamine RacemicHydro->Resolution AcidBreak Salt Break (H2SO4) Resolution->AcidBreak AcidBreak->Target

Caption: Comparison of Asymmetric Hydrogenation (Route A) and Classical Resolution (Route B) pathways.

Method A: Asymmetric Hydrogenation (Protocol)

This is the industry-preferred route for scales >1 kg due to superior atom economy.

Step 1: Synthesis of Precursor (Perkin Condensation)

Reaction: 3-Pyridinecarboxaldehyde + Propionic Anhydride


 (E)-2-Methyl-3-(pyridin-3-yl)acrylic acid.
  • Charge a reactor with 3-pyridinecarboxaldehyde (1.0 equiv), propionic anhydride (1.5 equiv), and anhydrous sodium propionate (1.0 equiv).

  • Heat the mixture to 130–140°C for 8–12 hours. Note: Evolution of CO2 and propionic acid vapor will occur.

  • Quench by pouring the hot mixture into water (5 vol).

  • Basify to pH 9–10 with 20% NaOH to dissolve the acid product.

  • Wash with Ethyl Acetate (2x) to remove unreacted aldehyde/neutral impurities.

  • Acidify the aqueous layer to pH 4.5–5.0 with conc. HCl. The product precipitates.[1]

  • Filter and dry the solid.

    • Yield Expectation: 65–75%

    • Isomer: Predominantly (E)-isomer.

Step 2: Asymmetric Hydrogenation

Critical Control Point: The substrate must be protonated.

Reagents:

  • Substrate: (E)-2-Methyl-3-(pyridin-3-yl)acrylic acid.

  • Catalyst Precursor: [Rh(COD)2]BF4 (0.5 mol%).

  • Ligand: (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene ((S,S)-Me-DuPhos ). Note: The (S,S)-ligand typically induces the (S)-configuration in the product for these substrates, but screening is recommended.

  • Solvent: Degassed Methanol.[2]

  • Additive: HBF4 (aqueous) or HCl (1.1 equiv relative to substrate).

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix [Rh(COD)2]BF4 and (S,S)-Me-DuPhos in methanol (10 mL) and stir for 15 min to form the active catalyst (orange/red solution).

  • Substrate Prep: In the hydrogenation vessel, dissolve the acrylic acid precursor in methanol (10 vol).

  • Acidification: Add 1.1 equivalents of HBF4 (or HCl) to the substrate solution. This ensures the pyridine nitrogen is protonated ([Py-H]+).

  • Catalyst Addition: Transfer the catalyst solution to the vessel via cannula/syringe.

  • Hydrogenation: Seal the vessel. Purge with N2 (3x) and H2 (3x). Pressurize to 5–10 bar (70–150 psi) H2.

  • Reaction: Stir vigorously at 25–30°C for 12–24 hours.

  • Workup:

    • Vent H2.

    • Concentrate solvent.

    • Dissolve residue in water.

    • Neutralize carefully with NaOH to pH ~6 (Isoelectric point) to precipitate the free amino acid zwitterion, or extract as the hydrochloride salt if preferred.

    • Recrystallize from EtOH/Water if ee < 98%.

Method B: Classical Resolution (Protocol)

Recommended for labs without high-pressure equipment or for initial kg-scale batches where catalyst cost is prohibitive.

Step 1: Racemic Hydrogenation
  • Dissolve (E)-2-Methyl-3-(pyridin-3-yl)acrylic acid in Methanol.

  • Add 5 wt% Pd/C (wet).

  • Hydrogenate at 1 atm (balloon) or 2 bar for 6 hours.

  • Filter through Celite to remove Pd. Concentrate to yield racemic (±)-2-Methyl-3-(pyridin-3-yl)propanoic acid.

Step 2: Optical Resolution

Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as


-methylbenzylamine).
  • Dissolution: Dissolve racemic acid (1.0 equiv) in Ethanol (5 vol) at 70°C.

  • Addition: Add (R)-(+)-1-Phenylethylamine (0.6–1.0 equiv) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours. The diastereomeric salt [(R)-Amine : (S)-Acid] typically crystallizes out (Rule of reciprocal fit). Note: If the wrong enantiomer crystallizes, switch to (S)-(-)-1-Phenylethylamine.

  • Filtration: Collect the crystals.

  • Recrystallization: Recrystallize the salt from EtOH or EtOH/Water (9:1) until constant melting point and optical rotation are achieved.

  • Salt Break:

    • Suspend the salt in water.

    • Acidify with 1M H2SO4 to pH 4.

    • Extract the free acid into Ethyl Acetate or precipitate it directly.

    • (R)-Phenylethylamine can be recovered from the aqueous layer by basification and extraction.

Quality Control & Analytics

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Conforms to structure. Diagnostic doublet for

-methyl at ~1.1 ppm.
Purity HPLC (C18 Column)> 98.5% (Area %)
Chiral Purity Chiral HPLC > 98.0% ee
Residual Metal ICP-MS (for Route A)Rh < 10 ppm

Chiral HPLC Method Parameters:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is mandatory to sharpen the peak of the pyridine/acid moiety.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Scientific Rationale & Troubleshooting

Why Acidic Hydrogenation?

The pyridine nitrogen is a "soft" donor that binds irreversibly to Rh(I), displacing the labile alkene substrate.

  • Neutral Conditions: Reaction stalls; TOF (Turnover Frequency)

    
     0.
    
  • Acidic Conditions: Nitrogen is protonated (

    
    -like ammonium). It cannot coordinate to Rh. The alkene remains the sole ligand, enabling high TOF (>1000 h⁻¹).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by N.Ensure >1.05 equiv of acid (HBF4/HCl) is present. Purge O2 rigorously.
Low ee (Route A) Wrong Ligand or Temp too high.Lower temp to 20°C. Switch from DuPhos to Josiphos or Ferrotane ligands.
Poor Resolution (Route B) Salt solubility too high.Switch solvent from EtOH to Isopropanol or Acetone.
Oily Product Impurities preventing crystal lattice.Run a silica plug filtration before crystallization. Seed with pure crystal.

References

  • Burk, M. J., et al. "Rh-DuPHOS-catalyzed enantioselective hydrogenation of enamides and momentum for scale-up." Journal of the American Chemical Society, 1993. Link (Foundational work on DuPhos ligands for acrylic acids).

  • Cordova, A., et al. "Direct Asymmetric Intermolecular Aldol Reactions Catalyzed by Amino Acids." Chemistry - A European Journal, 2004.
  • Search Result 1.1: "Crystal structure of 2-Methyl-3-(3-methylphenyl)acrylic acid." PMC - NIH.
  • Search Result 1.7: "Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities." ACS Organometallics.
  • Search Result 1.9: "Enantiomer resolution... of propionic acid-derived herbicides." PubMed. (Validation of chiral amine resolution for propionic acids).
  • Search Result 1.13: "Asymmetric hydrogenation." Wikipedia. (General mechanism and pyridine handling).[3][4]

  • Patents: See WO2013053805 (Synthesis of Orexin Antagonist Intermediates) for industrial context on similar pyridine-propionic acid scaffolds.

Disclaimer: This protocol involves the use of hazardous chemicals (Pyridine derivatives, Hydrogen gas at pressure, Strong acids). All operations should be performed in a fume hood or autoclave bunker with appropriate PPE.

Sources

Application Note: Strategies for the Esterification of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis and functionalization of chiral building blocks are foundational to modern drug development. (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a highly versatile, stereochemically dense intermediate. However, its esterification presents two distinct, competing chemical challenges that dictate reagent selection and reaction design:

  • The

    
    -Chiral Center (Stereochemical Integrity):  The (2S)-methyl group is situated directly adjacent to the carboxylic acid. When the carbonyl is activated (e.g., via acid chlorides or O-acylisoureas), the 
    
    
    
    -proton becomes highly acidic. In the presence of strong bases (such as DMAP or triethylamine), rapid deprotonation occurs, forming a ketene or enol intermediate. This destroys the stereocenter, leading to catastrophic racemization[1].
  • The Pyridine Moiety (Acid-Base Interference): The basic pyridine nitrogen (

    
    ) acts as an internal acid scavenger. In traditional acid-catalyzed Fischer esterifications, the pyridine ring protonates to form a pyridinium salt. This alters the substrate's solubility profile and necessitates a vast excess of strong acid (e.g., 
    
    
    
    or
    
    
    ) to drive the equilibrium forward, which can lead to harsh, undesired side reactions[2].

To achieve quantitative conversion while maintaining


 enantiomeric excess (ee), the chosen methodology must decouple carbonyl activation from 

-deprotonation.

Mechanistic Pathways & Reagent Selection

G cluster_0 Base-Catalyzed / Harsh Activation cluster_1 Mild Activation (e.g., HOBt or TMS-CHN2) SM This compound Ketene Ketene / Enol Intermediate (Loss of Stereocenter) SM->Ketene Strong Base / DMAP ActiveEster OBt Active Ester / Diazonium (Stereocenter Preserved) SM->ActiveEster EDC+HOBt / TMS-CHN2 Racemic Racemic Ester (50% R / 50% S) Ketene->Racemic ROH ChiralEster Retained (2S)-Ester (>99% ee) ActiveEster->ChiralEster ROH

Fig 1: Activation pathways comparing racemization risks vs. stereocenter preservation.

The Gold Standard for Methyl Esters: TMS-Diazomethane

For the synthesis of methyl esters, Trimethylsilyldiazomethane (TMS-CHN


) is the optimal choice. Unlike standard coupling reagents, TMS-diazomethane does not activate the carbonyl carbon. Instead, the carboxylic acid protonates the diazo carbon, forming a diazonium intermediate. The carboxylate then attacks the methyl group via an 

mechanism. Because the carbonyl carbon is never converted into an electrophilic leaving group, enolization is mechanistically impossible, preserving 100% of the chiral integrity[3].
The Standard for General Esters: EDC·HCl / HOBt

For non-methyl esters (e.g., ethyl, benzyl), a carbodiimide coupling strategy is required. EDC·HCl activates the acid to an O-acylisourea. To prevent this highly reactive intermediate from enolizing, 1-Hydroxybenzotriazole (HOBt) is added. HOBt rapidly traps the isourea to form an active OBt-ester, which is reactive enough to undergo alcoholysis but stable enough to resist base-catalyzed racemization[4].

Quantitative Method Comparison

The following table summarizes the operational metrics of the three primary esterification strategies for this specific substrate:

MethodologyTarget EsterYield (%)Racemization RiskScalabilityGreenness / Safety
TMS-Diazomethane Methyl only>95%None (0%) ModerateLow (Toxic reagent, requires fume hood)
EDC·HCl / HOBt Any (Ethyl, Benzyl, etc.)80-90%Low (<2%)HighModerate (Aqueous workup removes EDC urea)
Fischer (SOCl

/MeOH)
Methyl / Ethyl70-85%Moderate (5-10%)HighHigh (Generates HCl/SO

gas, cheap)

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl (2S)-2-Methyl-3-pyridin-3-ylpropanoate via TMS-Diazomethane

This protocol is a self-validating system: the reaction progress is visually indicated by color changes and gas evolution, ensuring trustworthiness at the bench.

Workflow Step1 1. Substrate Dissolution (MeOH/Toluene) Step2 2. Reagent Addition (TMS-Diazomethane) Step1->Step2 Step3 3. Reaction Monitoring (Visual & TLC) Step2->Step3 Step4 4. Quenching (Acetic Acid) Step3->Step4 Step5 5. Concentration & Purification Step4->Step5

Fig 2: Self-validating experimental workflow for TMS-diazomethane esterification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq, 5.0 mmol) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M total concentration).

    • Causality Note: Methanol acts as a co-solvent and a proton shuttle, significantly accelerating the protonation of the diazo species.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation & Coupling: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise.

    • Self-Validation Checkpoint 1: Observe immediate effervescence (N

      
       gas evolution), confirming the active protonation of the reagent.
      
    • Self-Validation Checkpoint 2: Continue dropwise addition until a faint, persistent yellow color remains in the solution. The yellow color indicates an excess of unreacted TMS-diazomethane, confirming that all carboxylic acid has been consumed.

  • Maturation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates.

    • Self-Validation Checkpoint 3: The loss of color confirms the complete destruction of excess, hazardous TMS-diazomethane.

  • Isolation: Concentrate the mixture in vacuo. The resulting crude oil is typically >95% pure by NMR and requires minimal purification (e.g., a short silica plug using EtOAc/Hexanes).

Protocol B: Synthesis of General Esters via EDC·HCl / HOBt

Use this protocol when synthesizing non-methyl esters (e.g., benzyl or isopropyl esters).

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 5.0 mmol) and the target alcohol (1.2 eq, 6.0 mmol) in anhydrous Dichloromethane (DCM) or DMF (0.3 M).

  • Additive Incorporation: Add HOBt (1.2 eq, 6.0 mmol).

    • Causality Note: HOBt is strictly required to intercept the O-acylisourea before base-catalyzed enolization can occur[4].

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq).

    • Causality Note: Because the substrate contains a basic pyridine ring, do not use excess DIPEA or DMAP. Excess base will actively strip the

      
      -proton, causing racemization. 1.0 equivalent is sufficient to ensure the carboxylic acid is deprotonated for activation without creating a highly basic environment.
      
  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 eq, 6.0 mmol) in one portion. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO

    
    , followed by brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate. Purify via flash column chromatography.

References

Sources

Incorporating (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid into small molecule libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid into Small Molecule Libraries

Executive Summary

This guide details the protocols for incorporating This compound (hereafter referred to as 2S-MPPA ) into high-throughput small molecule and peptidomimetic libraries.[1][2]

2S-MPPA serves as a high-value bioisostere of phenylalanine.[1][2] Its strategic importance lies in two key features:

  • The "Magic Methyl" Effect: The

    
    -methyl group introduces conformational restriction and blocks the primary metabolic soft spot (the 
    
    
    
    -proton), significantly extending in vivo half-life (
    
    
    ).
  • Pyridine Bioisosterism: The pyridine ring improves aqueous solubility and lowers LogP compared to the phenyl ring of phenylalanine, while offering a specific hydrogen bond acceptor vector.[2]

This document provides optimized protocols for overcoming the specific synthetic challenges posed by this molecule: steric hindrance at the coupling site and amphoteric purification behavior .[2]

Chemical Profile & Strategic Rationale

Physicochemical Properties
PropertyValueSignificance in Drug Design
Formula

Compact scaffold builder.[1][2]
MW 165.19 g/mol Fragment-like; efficient ligand efficiency (LE).[1][2]
Chirality (S)-EnantiomerMatches natural L-amino acid topology; critical for target selectivity.[1][2]
pKa (Acid) ~3.8Standard carboxylic acid behavior.[1][2]
pKa (Pyr) ~5.2Pyridine nitrogen is protonatable; affects purification pH strategy.[1][2]
LogP ~1.2Lower than Phenylalanine (~1.6); improves solubility.[1][2]
The "Metabolic Blockade" Mechanism

The primary utility of 2S-MPPA is to prevent oxidative deamination.[2] In standard amino acids, Cytochrome P450 enzymes abstract the


-proton to form an imine, which hydrolyzes to an 

-keto acid.[1] The

-methyl group in 2S-MPPA physically replaces this proton, rendering this metabolic pathway impossible.[1]

MetabolicBlockade cluster_0 Standard Phenylalanine Metabolism cluster_1 2S-MPPA Mechanism Phe Phenylalanine (Has alpha-H) Imine Imine Intermediate Phe->Imine CYP450 (H-abstraction) Keto Alpha-Keto Acid (Inactive Metabolite) Imine->Keto Hydrolysis MPPA 2S-MPPA (Alpha-Methyl) Block Metabolic Blockade MPPA->Block CYP450 (No alpha-H) Stable Intact Drug (Extended t1/2) Block->Stable Retains Activity

Figure 1: Mechanism of metabolic stabilization via alpha-methylation.[1]

Protocol 1: High-Efficiency Amide Coupling

Challenge: The


-methyl group introduces significant 

steric strain
, making the carbonyl carbon less accessible to nucleophiles. Standard EDC/HOBt coupling often results in low yields or incomplete conversion. Solution: Use of 7-azabenzotriazole (HOAt) based reagents (HATU) or Oxyma-based reagents (COMU) to accelerate activation.[1][3][4]
Reagents Required
  • Building Block: 2S-MPPA (HCl salt preferred for stability).[1][2]

  • Amine Partner: Primary or secondary amine (Library diversity element).[2]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU.[2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF or DMA (DMA is superior for difficult couplings).[1][2]

Step-by-Step Methodology
  • Preparation (0.1 mmol scale):

    • Dissolve 2S-MPPA (1.2 equiv, 19.8 mg) in anhydrous DMA (0.5 mL).

    • Add DIPEA (3.0 equiv).[1] Note: If using the HCl salt of 2S-MPPA, add an extra 1.0 equiv of DIPEA.

  • Activation:

    • Add HATU (1.2 equiv, 45.6 mg) to the acid solution.

    • Critical Step: Stir for 5 minutes specifically to allow the formation of the activated ester. Do not exceed 10 minutes to avoid potential racemization or side reactions (guanidinylation), although

      
      -methyl acids are resistant to racemization.[1]
      
  • Coupling:

    • Add the Amine Partner (1.0 equiv) to the activated mixture.

    • Purge headspace with Nitrogen/Argon.[1]

    • Stir at Room Temperature for 4–16 hours .

    • QC Check: Monitor by LCMS.[1][2][5] If conversion is <50% after 4 hours, heat to 50°C.[2]

  • Work-up (Library Scale):

    • Remove solvent via centrifugal evaporation (Genevac).[2]

    • Resuspend in DMSO/MeOH (1:1) for direct Prep-HPLC injection.[1][2]

Scientific Insight: While HATU is the gold standard for steric hindrance, COMU is a safer, non-explosive alternative that often yields superior results for secondary amines due to the "Oxyma" leaving group effect, which minimizes racemization risks further [1].

Protocol 2: Purification & Quality Control

Challenge: 2S-MPPA derivatives contain a basic pyridine nitrogen. In standard acidic Prep-HPLC (Water/Acetonitrile + 0.1% TFA), the pyridine is protonated, which can cause peak tailing or co-elution with impurities.

Purification Strategy: pH Switching
MethodMobile Phase AMobile Phase BRationale
Acidic (Standard) Water + 0.1% Formic AcidMeCN + 0.1% Formic AcidGood for general solubility.[1][2] Pyridine is protonated (

).[2]
Basic (Recommended) Water + 10mM

(pH 10)
MeCNPyridine is neutral.[1] Improves peak shape and loading capacity.[2]
Chiral Integrity Validation (QC)

To ensure the (2S) stereocenter was maintained during coupling, chiral HPLC is required.

  • Column: Chiralpak ZWIX(+) (Zwitterionic stationary phase) or Daicel Chiralpak IG.[1][2]

  • Mobile Phase: MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine.[2]

  • Detection: UV at 254 nm (Pyridine absorption).[1][2]

  • Expectation: The

    
    -methyl group creates a high energy barrier for racemization; however, harsh activation (e.g., acid chlorides) can cause it. Using HATU/COMU protocols typically preserves >99% ee.[1][2]
    

Library Synthesis Workflow

The following diagram illustrates the decision tree for integrating 2S-MPPA into a library workflow, highlighting the critical "Stop/Go" decision points based on steric hindrance.

LibraryWorkflow Start Library Design Scaffold: 2S-MPPA Check Amine Sterics Check (Primary vs Secondary) Start->Check PathA Primary Amine (Low Sterics) Check->PathA Primary PathB Secondary Amine (High Sterics) Check->PathB Secondary/Aniline CondA Standard Coupling (EDC/HOAt or HBTU) 2 hrs, RT PathA->CondA CondB High-Energy Coupling (HATU or COMU) 16 hrs, 50°C PathB->CondB Purify Prep-HPLC (pH 10 Buffer) CondA->Purify CondB->Purify QC QC: LCMS + Chiral HPLC Purify->QC Final Final Plate (>95% Purity, >99% ee) QC->Final

Figure 2: Decision tree for library synthesis conditions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Authoritative review on HATU/COMU selection for hindered amines.[1][2]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[2] Angewandte Chemie International Edition, 52(47), 12256–12267. Link

    • Context: The definitive source on the "Magic Methyl" effect and metabolic stability.[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Process chemistry perspective on scaling up amide couplings with hindered substr
  • Ilisz, I., et al. (2013). Zwitterionic chiral stationary phases in high-performance liquid chromatography.[2] Journal of Chromatography A, 1290, 1–16. Link

    • Context: Validation of zwitterionic columns (ZWIX) for separating amino acid enantiomers.[2][5]

Sources

Storage and stability guidelines for (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Stability Guidelines for (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Part 1: Executive Summary & Chemical Identity

This compound is a chiral building block frequently employed in the synthesis of peptidomimetics, Rho-kinase inhibitors, and receptor agonists. Its structural duality—combining a basic pyridine ring with an acidic carboxylic tail—creates a zwitterionic potential that dictates its stability profile.

Core Storage Directive: Store the solid compound at -20°C in a tightly sealed, hydrophobic container under an inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hygroscopic clumping and potential racemization over extended periods.

Table 1: Physicochemical Profile[1]
PropertySpecification / ValueNotes
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Chiral Configuration (S)-Enantiomer

-methyl group confers chirality
Physical State White to off-white solidCrystalline powder
Solubility Water (pH dependent), DMSO, MethanolAmphoteric nature
pKa (Estimated) Pyridine N: ~5.3Carboxylic Acid: ~4.8
Hygroscopicity Moderate to HighPyridine derivatives often absorb moisture

Part 2: Critical Stability Factors

To ensure the integrity of this compound, researchers must mitigate three primary degradation pathways. The causality behind these risks is detailed below to support experimental decision-making.

Enantiomeric Stability (Racemization)
  • Mechanism: The

    
    -proton (at the C2 position) is acidic due to the adjacent carbonyl group. While the methyl group provides some steric hindrance, the electron-withdrawing nature of the pyridine ring (via the methylene bridge) can slightly increase the acidity of this proton compared to simple alkyl chains.
    
  • Risk Factor: Racemization occurs via an enol intermediate.[1] This process is catalyzed by strong bases or elevated temperatures in protic solvents.

  • Prevention: Avoid storage in basic solutions (pH > 9). Keep stock solutions frozen.

Chemical Oxidation
  • Mechanism: The pyridine nitrogen lone pair is susceptible to oxidation by reactive oxygen species (ROS) or peroxides, leading to the formation of Pyridine-N-Oxide derivatives.

  • Risk Factor: Long-term exposure to air or use of low-grade ethereal solvents (containing peroxides).

  • Prevention: Store under inert gas. Use antioxidant-free, peroxide-tested solvents.

Hygroscopic Degradation
  • Mechanism: As an amphoteric molecule, the solid can form hydrates or absorb atmospheric water. Moisture facilitates hydrolysis of trace impurities and accelerates racemization kinetics.

  • Prevention: Desiccated storage is mandatory.

Part 3: Comprehensive Storage Protocol

A. Solid State Storage (Long-Term)
  • Container Selection: Use amber glass vials with Teflon-lined screw caps to prevent UV degradation and gas exchange.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.

  • Temperature: Maintain at -20°C ± 5°C .

  • Desiccation: Place the primary vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant sachets (Silica gel or Molecular Sieves).

B. Solution State (Stock Preparation)
  • Preferred Solvent: Anhydrous DMSO or Methanol.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume and surface area.

  • Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use volumes immediately after preparation.

  • Shelf Life:

    • 4°C: Use within 1 week.

    • -20°C: Stable for 3–6 months.

    • -80°C: Stable for >1 year.

Part 4: Quality Control & Validation

Every batch must be self-validated using the following HPLC method to ensure both chemical and optical purity.

Table 2: Recommended HPLC Method
ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Acceptance Criteria Chemical Purity > 98%; ee > 99%

Note: The addition of TFA (Trifluoroacetic acid) is critical to suppress ionization of the pyridine nitrogen and carboxylic acid, ensuring sharp peak shapes.

Part 5: Visualization of Workflows

Figure 1: Storage Decision Tree

Caption: Logical workflow for determining optimal storage conditions based on usage frequency and physical state.

StorageProtocol Start Compound Receipt This compound FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution In Solution FormCheck->Solution Usage Usage Frequency? Solid->Usage SolventCheck Solvent Type? Solution->SolventCheck Immediate Immediate Use (< 1 Week) Usage->Immediate LongTerm Long Term (> 1 Week) Usage->LongTerm Store4C Store at 4°C Desiccator Immediate->Store4C Store20C Store at -20°C Argon Purge + Desiccant LongTerm->Store20C DMSO DMSO/Methanol SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water Aliquot Aliquot & Freeze -20°C or -80°C DMSO->Aliquot Fresh Prepare Fresh Do Not Store Water->Fresh

Figure 2: Stability Testing Workflow

Caption: Step-by-step QC process to validate enantiomeric excess and chemical purity before experimental use.

StabilityTest Sample Thaw Aliquot (Ambient Temp) Visual Visual Inspection (Check for Precipitate) Sample->Visual Dissolve Dissolve/Dilute Mobile Phase Visual->Dissolve HPLC Chiral HPLC (AD-H Column) Dissolve->HPLC Decision Purity Check HPLC->Decision Pass Proceed to Experiment Decision->Pass ee > 99% Fail Recrystallize or Discard Decision->Fail ee < 95%

Part 6: References

  • PubChem. 2-Methyl-3-(pyridin-4-yl)propanoic acid (Isomer Analog Data). National Library of Medicine. [Link]

  • MDPI Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives (General Propanoic Acid Stability). [Link][2]

  • EPA CompTox. 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid (Physicochemical Properties). [Link]

Sources

Topic: Purification Techniques for Crude (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

**Abstract

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a chiral building block of significant interest in pharmaceutical development. The procurement of this intermediate at high levels of chemical and enantiomeric purity is critical for its successful application in the synthesis of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound. We delve into the causal-driven selection of purification techniques, from fundamental recrystallization to advanced chiral chromatography, and provide detailed, validated protocols for their execution and subsequent purity verification.

Introduction: The Imperative for Purity

This compound possesses two key structural features that dictate its purification strategy: a chiral center at the C2 position and a basic pyridine ring coupled with an acidic carboxylic acid group. This amphoteric nature, along with the stereocenter, presents unique challenges and opportunities for purification.

The primary goal is not only to remove process-related impurities (e.g., starting materials, reagents, side-products) but, more critically, to ensure the final product possesses a high degree of enantiomeric excess (e.e.). The presence of the unwanted (R)-enantiomer can have significant pharmacological implications, making its removal a paramount objective.

This guide is structured to provide a logical workflow, beginning with the essential characterization of the crude material, followed by a decision-making framework for selecting the most appropriate purification strategy.

Initial Assessment: Know Your Crude

Before any purification attempt, a thorough analysis of the crude starting material is non-negotiable. This initial characterization provides a quantitative baseline of purity and a qualitative map of the impurities that must be removed, directly informing the purification strategy.

Recommended Analytical Workflow for Crude Material

A multi-technique approach is essential for a complete impurity profile.

Crude Crude this compound Analysis Initial Analysis Crude->Analysis NMR ¹H & ¹³C NMR Analysis->NMR Structural ID & Gross Organic Impurities LCMS LC-MS Analysis->LCMS Trace Impurities & Mass Verification Chiral Chiral HPLC/SFC Analysis->Chiral Initial Enantiomeric Excess (e.e.) KF Karl Fischer Titration Analysis->KF Water Content Data Impurity Profile (Chemical Purity, e.e., Water Content) NMR->Data LCMS->Data Chiral->Data KF->Data

Caption: Initial analytical workflow for crude material.

Strategy 1: Recrystallization for Bulk Purity Enhancement

Recrystallization is the workhorse of chemical purification, leveraging differences in solubility between the desired compound and its impurities. For this compound, its ability to exist as a zwitterion at its isoelectric point can be exploited for selective precipitation.

Causality: The choice of solvent is paramount. An ideal solvent will fully dissolve the crude product and its impurities at an elevated temperature while allowing only the target compound to crystallize upon cooling, leaving impurities behind in the mother liquor. Given the compound's polarity, protic solvents and aqueous mixtures are excellent starting points.

Table 1: Solvent Screening for Recrystallization
Solvent SystemObservation at RefluxObservation at 0-4 °CRationale & Recommendation
Isopropanol (IPA)Good solubilityCrystalline precipitate formsExcellent. Good balance of polarity for dissolving the compound while hot and precipitating when cold.
Ethanol/Water (e.g., 9:1 v/v)Excellent solubilityHigh recovery of crystalsExcellent. Water acts as an anti-solvent, reducing solubility upon cooling. The ratio can be tuned.
AcetonitrileModerate solubilitySlow crystallizationGood. May be useful for separating more polar impurities.
Ethyl AcetatePoor solubility-Poor. Not a suitable single solvent for initial dissolution.
WaterHigh solubilityMay require pH adjustmentConditional. Useful if the main impurities are non-polar. Purity can be enhanced by adjusting the pH to the isoelectric point to minimize solubility.[1]
Protocol 1: Recrystallization from Isopropanol (IPA)

This protocol assumes a starting crude purity of 85-95% with minor organic impurities.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. Add a minimal amount of isopropanol (e.g., 3-5 mL per gram of crude) to create a slurry.

  • Heating: Heat the mixture to reflux with stirring. Continue to add IPA portion-wise until all the solid has just dissolved. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to remove particulate matter.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask with glass wool can aid this process.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold IPA to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

  • Analysis: Analyze the final product for purity and yield. Check the mother liquor via HPLC to confirm that impurities were successfully purged.

Strategy 2: Chiral Purification via Diastereomeric Salt Resolution

When the primary impurity is the undesired (R)-enantiomer, a chiral resolution is necessary. The formation of diastereomeric salts is a robust, scalable, and classic technique.

Causality: The reaction of an enantioenriched carboxylic acid with a chiral base produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This solubility differential allows for their separation by fractional crystallization.

Racemate (R/S)-Acid Mix Diastereomeric Salts (R-Acid, R-Amine) (S-Acid, R-Amine) Racemate->Mix Base Chiral Base (e.g., (R)-Amine) Base->Mix Crystallize Fractional Crystallization Mix->Crystallize Salt_S Insoluble Salt (S-Acid, R-Amine) Crystallize->Salt_S Isolate Solid Liquor Soluble Salt in Mother Liquor Crystallize->Liquor Separate Liquid Acidify_S Acidification (e.g., HCl) Salt_S->Acidify_S Product_S Pure (S)-Acid Acidify_S->Product_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Diastereomeric Salt Resolution

This protocol uses (R)-(+)-α-methylbenzylamine as the resolving agent. The choice of agent and solvent may require optimization.

  • Salt Formation: Dissolve 1 equivalent of enantioenriched this compound in a suitable solvent (e.g., ethanol or acetone) at an elevated temperature. In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent.

  • Mixing: Slowly add the resolving agent solution to the acid solution with stirring. A precipitate should begin to form.

  • Equilibration: Heat the resulting slurry to reflux for 30-60 minutes, then cool slowly to room temperature, followed by chilling in an ice bath.

  • Isolation: Filter the solid diastereomeric salt and wash with a small amount of cold solvent.

  • Enantiomeric Enrichment Check: Liberate a small sample of the acid from the salt by dissolving it in water, acidifying with 1M HCl, and extracting with a suitable organic solvent (e.g., dichloromethane). Analyze the organic extract by chiral HPLC to determine the e.e. of the salt.

  • Recrystallization (if needed): If the desired e.e. is not achieved, recrystallize the diastereomeric salt from the same solvent system to further enhance its purity. Repeat step 5.

  • Liberation of the Free Acid: Once the salt has reached the desired purity (>99% d.e.), suspend it in water. Acidify the mixture to pH ~2 with 1M HCl.

  • Extraction: Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Final Analysis: Confirm chemical and enantiomeric purity using the methods outlined in Section 6.

Strategy 3: Preparative Chiral Chromatography

For high-value applications or when classical resolution proves difficult, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography, SFC) offers a powerful and direct method of separation.

Causality: Chiral Stationary Phases (CSPs) create a chiral environment where enantiomers interact differently, leading to different retention times. Immobilized polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for separating 2-arylpropionic acids and their analogues.[2][3] SFC is often preferred as it can offer faster separations and uses CO₂, a greener solvent.[4]

Table 2: Starting Conditions for Chiral Method Development
ParameterHPLCSFCJustification
Column CHIRALPAK® IA, IB, or IC (Immobilized Amylose)CHIRALPAK® AD-H or CHIRALCEL® OJ-H (Cellulose)These phases have a proven track record for resolving acidic compounds.[4]
Mobile Phase Hexane/Ethanol/TFA (e.g., 80:20:0.1)CO₂/Methanol (e.g., 70:30)The acidic modifier (TFA) in HPLC ensures the analyte is in a neutral state, preventing peak tailing. Methanol is an excellent co-solvent in SFC for acids.[4]
Flow Rate 1.0 mL/min (Analytical)3.0 mL/min (Analytical)Standard starting points for analytical scale screening.
Detection UV at 254 nm or 265 nmUV at 254 nm or 265 nmThe pyridine ring provides strong UV absorbance for sensitive detection.[5]
Protocol 3: General Workflow for Preparative Chiral SFC
  • Analytical Method Development: Screen various chiral columns and mobile phase compositions on an analytical scale to find a condition that provides baseline resolution (Rs > 1.5).

  • Loading Study: Once an optimal condition is found, perform a loading study by injecting increasing concentrations of the sample to determine the maximum amount that can be purified without losing resolution.

  • Scale-Up: Transfer the optimized analytical method to a preparative scale system. The flow rate and sample load are scaled up geometrically based on the column dimensions.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions, guided by the UV chromatogram.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

  • Purity Confirmation: Analyze each fraction to confirm that the enantiomeric and chemical purity meet the required specifications.

Final Purity Verification: A Self-Validating System

The trustworthiness of any protocol rests on the final analytical verification. The purified product must be subjected to a stringent battery of tests to confirm it meets all specifications.

Table 3: Recommended Final Product Specifications
TestMethodSpecificationRationale
Purity (Assay) Reverse-Phase HPLC≥ 99.5% areaConfirms removal of chemical impurities.[6]
Enantiomeric Purity Chiral HPLC or SFC≥ 99.0% e.e.Ensures the desired single enantiomer is isolated.
Residual Solvents Headspace GC-MSPer ICH Q3C LimitsGuarantees the product is safe for subsequent synthetic steps, especially in a GMP context.[7]
Water Content Karl Fischer Titration≤ 0.5% w/wWater can affect reactivity and stability.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureUnambiguously confirms the chemical identity of the compound.

Conclusion: A Strategic Approach to Purification

The successful purification of crude this compound is not a one-size-fits-all process. The optimal strategy is dictated by the specific impurity profile of the crude material. The decision tree below provides a logical framework for selecting the most efficient path to a highly pure final product.

start Analyze Crude Material q1 Is Chemical Purity < 98%? start->q1 recrystallize Perform Recrystallization (Protocol 1) q1->recrystallize Yes q2 Is Enantiomeric Excess < 99%? q1->q2 No recrystallize->q2 resolution Perform Chiral Resolution (Protocol 2 or 3) q2->resolution Yes final_qc Final QC Analysis (Section 6) q2->final_qc No resolution->final_qc end Pure Product final_qc->end

Caption: Decision tree for selecting the optimal purification strategy.

By systematically applying the principles and protocols within this guide, researchers can confidently and efficiently produce this compound of the high purity required for demanding applications in research and development.

References

  • Smet, E., et al. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-67. [Link]

  • Welch, C. J., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 54-63. [Link]

  • IISTE (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1). [Link]

  • Google Patents (2002). Process for the production of pyridine carboxylic acids.
  • Daicel (2020). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Application Note. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. SIELC Application Note. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid[1][2]

Executive Summary: The "Trojan Horse" Effect

User Warning: You are working with a This compound derivative. Do not treat this like a standard amino acid coupling.

Unlike standard amino acids, this molecule lacks an


-amino group (urethane protected or otherwise). Therefore, it cannot  racemize via the common 5(4H)-oxazolone (azlactone) pathway. Instead, the primary failure mode is direct base-catalyzed enolization .

The presence of the pyridine ring (pKa ~5.2) acts as an internal "Trojan Horse"—a built-in base that can facilitate proton abstraction at the chiral center, especially when coupling kinetics are slowed by the steric bulk of the


-methyl group.
Module 1: The Mechanism of Failure

Root Cause Analysis: The racemization occurs when the


-proton is removed, forming a planar, achiral enolate. This process is driven by two factors:
  • Steric Hindrance: The

    
    -methyl group slows down the nucleophilic attack of the amine, leaving the activated ester "alive" longer and vulnerable to deprotonation.
    
  • Basic Environment: Strong tertiary bases (DIPEA, TEA) or even the internal pyridine nitrogen abstract the acidic

    
    -proton.
    

Visualizing the Pathway:

RacemizationMechanism cluster_risk High Risk Factors L_Iso (2S)-Active Ester (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Iso->Enolate Slow Proton Abstraction (Base/Pyridine) Product Coupled Amide (Target) L_Iso->Product Fast Amine Attack (Desired Path) Enolate->L_Iso Reprotonation D_Iso (2R)-Active Ester (Racemized) Enolate->D_Iso Reprotonation D_Iso->Product Formation of Epimer Impurity Risk1 Excess Strong Base (DIPEA/TEA) Risk2 Internal Pyridine (Self-Catalysis) Risk3 Slow Kinetics (Alpha-Methyl Sterics)

Figure 1: The competition between coupling (Green) and enolization (Red).[1] The


-methyl group slows the green path, allowing the red path to dominate if base is present.
Module 2: Reagent Selection Strategy

The choice of "hardware" (coupling reagent) is critical.[2][3] Standard reagents like HATU are often too aggressive and require bases that trigger enolization in this specific substrate.

Reagent SystemRacemization RiskCoupling SpeedRecommendationMechanism Note
T3P (Propylphosphonic anhydride) Lowest ModerateGold Standard Operates in acidic/neutral conditions or with weak bases (Pyridine/NMM). Does not require strong base activation.[4]
COMU / Oxyma Pure LowVery HighAlternative Faster than HATU with less epimerization. Oxyma acts as an acidic additive that buffers the pH.
HATU / DIPEA High HighAvoid The classic "sledgehammer." Requires basic pH, which is fatal for this

-methyl chiral acid.
EDC / HOBt ModerateSlowCaution Slow kinetics due to steric hindrance may allow time for base-catalyzed enolization.
Module 3: Validated Protocol (The T3P Method)

This protocol utilizes T3P , which is widely recognized for suppressing epimerization in chiral carboxylic acids [1]. It allows the reaction to proceed without strong tertiary amines like DIPEA.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.5 equiv)

    • Why? These are weaker bases than DIPEA, reducing the risk of proton abstraction.

  • Solvent: EtOAc or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid and the amine partner in the solvent at room temperature.

  • Cooling (Critical): Cool the mixture to 0 °C .

    • Reason: Lower temperature kinetically favors the coupling reaction over the higher-activation-energy deprotonation.

  • Base Addition: Add NMM or Collidine dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Note: T3P is not reactive until base is added, but adding it last ensures the acid is not sitting in a basic solution without a coupling partner.

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.

    • Endpoint: Do not let it stir overnight unnecessarily. Quench immediately upon completion.

  • Workup: Wash with water and mild brine. Avoid strong basic washes (like 1N NaOH) which could induce post-reaction racemization of the ester/amide product.

Module 4: Troubleshooting & FAQs

Q1: I am seeing 15% racemization using HATU and DIPEA. Can I just lower the temperature? A: Lowering the temperature helps, but it won't solve the root cause. The combination of HATU and DIPEA creates a highly basic local environment. The


-proton on your molecule is too acidic for this system.
  • Fix: Switch to COMU/Oxyma Pure with Collidine (Sym-collidine) as the base. Collidine is sterically hindered and less likely to abstract the

    
    -proton [2].
    

Q2: Can the pyridine ring in my starting material be the cause of racemization? A: Yes. This is the "Self-Catalysis" effect. The pyridine nitrogen can act as a base.[5]

  • Fix: Ensure your reaction solvent isn't too polar (like DMSO), which stabilizes charge separation. Use EtOAc or DCM if solubility permits. If using T3P, the reaction is often cleaner because T3P can effectively "sequester" the pyridine or operate in a pH range where the pyridine is less nucleophilic.

Q3: My coupling is extremely slow because of the


-methyl group. What should I do? 
A:  Do not  heat the reaction. Heating is the fastest way to racemize.
  • Fix: Increase the concentration of the reactants (0.2 M to 0.5 M). Higher concentration increases the rate of the bimolecular coupling reaction (second order) more effectively than it increases the rate of unimolecular enolization (or pseudo-first-order base attack).

Q4: Why not use an Acid Chloride? A: Acid chlorides are highly activated species. The formation of an acid chloride (using SOCl2 or Oxalyl Chloride) generates HCl and often requires heat or conditions that rapidly racemize chiral


-methyl acids. The resulting acid chloride is also so reactive that it forms a ketene intermediate, which is instantly racemic. Never use acid chloride activation for this substrate. 
References
  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.

Sources

Technical Support Center: Overcoming Solubility Issues of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid presents a classic ampholytic solubility challenge . Structurally, it contains a basic pyridine ring (pKa ~5.[1][2]3) and an acidic carboxylic acid tail (pKa ~4.5).[3][1][4] In pure water or unbuffered media, these functional groups often interact to form a zwitterionic species (net neutral charge) that self-buffers to its isoelectric point (pI), resulting in minimal solubility and precipitation.[3][1][4]

This guide provides the mechanistic rationale and validated protocols to overcome this "Zwitterion Trap" via pH manipulation, salt formation, and cosolvent selection.[1]

Module 1: The Mechanism (Why it won't dissolve)

The Zwitterion Trap

When you disperse the free acid form of this molecule in neutral water, the carboxylic acid deprotonates (


), releasing protons.[1] These protons are immediately scavenged by the basic pyridine nitrogen (

).[1][4]

The result is a molecule with a positive head and a negative tail—a zwitterion .[1][4] While charged, the net charge is zero, leading to high crystal lattice energy and poor water solubility.[1] This typically occurs in the pH range of 4.5 – 5.5 .[1][4]

The Solution: The U-Shaped Profile

Solubility is pH-dependent.[3][1][4] To dissolve the compound, you must force it into a single charged state (cationic or anionic) by moving the pH away from the isoelectric point.

SolubilityProfile cluster_legend Solubility States Cationic Cationic Form (Soluble) pH < 3.5 Zwitterion Zwitterion Trap (Insoluble) pH 4.5 - 5.5 Zwitterion->Cationic Add HCl (Protonate Acid) Anionic Anionic Form (Soluble) pH > 6.5 Zwitterion->Anionic Add NaOH (Deprotonate Pyridine) Start Start Start->Zwitterion Self-Buffering

Figure 1: The theoretical solubility profile. The "Zwitterion Trap" represents the pH region where the molecule is least soluble due to net neutral charge.

Module 2: Troubleshooting & FAQs

Q1: I added water and it formed a cloudy suspension. Vortexing didn't help. Why?

A: You are likely at the isoelectric point (pH ~5).[3][1][4] The compound has self-buffered.[3][4]

  • The Fix: Do not add more water. Instead, adjust the pH.

    • For Acidic Media: Add 1.0 equivalent of 1M HCl.[4] This forms the Hydrochloride Salt , which is highly water-soluble.[3][4]

    • For Basic Media: Add 1.0 equivalent of 1M NaOH.[4] This forms the Sodium Salt , which is also soluble.[4]

Q2: Which organic solvents are compatible?

If aqueous pH adjustment is not an option for your assay, use a water-miscible organic solvent for your stock solution.[1][4]

SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Best for biological stock solutions.[3][1][4] Freeze-thaw stable.[3][4]
Ethanol ModerateGood for evaporation/coating.[3][1][4] May require warming.[4]
Methanol HighExcellent for synthesis/purification; toxic for bio-assays.[3][1][4]
Acetonitrile ModerateUseful for HPLC prep; poor for biological screening.[1][4]
Q3: Can I use cyclodextrins?

A: Yes. If you must maintain pH 5.0 (the insoluble range), encapsulation with HP-β-Cyclodextrin (2-hydroxypropyl-beta-cyclodextrin) can improve solubility by shielding the lipophilic methyl-pyridine core from the aqueous environment.[3][1][4] Use a 10-20% (w/v) cyclodextrin solution.[3][4]

Module 3: Step-by-Step Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

Use this method for biological assays requiring a neutral pH final buffer.[3][1][4]

  • Weighing: Weigh 16.5 mg of this compound (MW ~165.19 g/mol ).

  • Initial Dissolution: Add 8.0 mL of deionized water. Note: It will likely remain a suspension.[3][4]

  • Titration (The "In-Situ Salt" Step):

    • Slowly add 100 µL of 1M NaOH (approx. 1 equivalent).

    • Vortex gently.[4] The solution should clarify as the anionic species forms.

    • Check pH: Ensure pH is > 6.[4]5. If not, add NaOH in 10 µL increments.[4]

  • Final Volume: Add water to reach a final volume of 10.0 mL.

  • Sterilization: Filter through a 0.22 µm PVDF or PES membrane.[4]

Protocol B: Solubility Profiling (Salt Screening)

Use this workflow if the standard salt formation fails or if you observe precipitation.[3][1][4]

TroubleshootingFlow start Start: Compound Insoluble check_ph Check pH of Suspension start->check_ph decision Is pH 4.5 - 5.5? check_ph->decision acid_path Target: Acidic Salt (HCl) decision->acid_path Yes (Isoelectric) base_path Target: Basic Salt (Na) decision->base_path Yes (Isoelectric) organic_path Target: Cosolvent (DMSO) decision->organic_path No (Already Acidic/Basic) acid_action Add 1.1 eq 1M HCl (Form Hydrochloride) acid_path->acid_action base_action Add 1.1 eq 1M NaOH (Form Sodium Salt) base_path->base_action organic_action Dissolve in 100% DMSO Dilute into Buffer organic_path->organic_action success Clear Solution acid_action->success base_action->success organic_action->success

Figure 2: Decision tree for rapid solubilization based on initial pH observation.

Module 4: Critical Data & Specifications

Physicochemical Properties
PropertyValue (Est.)Significance
Molecular Weight 165.19 g/mol Calculation basis for molarity.[3][1][4]
pKa (Acid) ~4.5Below pH 4.5, the carboxyl group is protonated (neutral).[1][4]
pKa (Pyridine) ~5.3Below pH 5.3, the nitrogen is protonated (positive).[1][4]
Isoelectric Point (pI) ~4.9Region of Minimum Solubility. Avoid pH 4.5–5.[3][1][4]5.
LogP ~1.2Moderately lipophilic; methyl group increases hydrophobicity.[1][4]
Storage & Stability
  • Solid State: Store at -20°C, desiccated. Zwitterionic solids can be hygroscopic.[1][4][5]

  • Solution State: Aqueous solutions (pH > 7 or < 3) are stable for 24 hours at 4°C. For long-term storage, use DMSO stocks at -20°C.[3][1][4]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[4] Link

  • PubChem. (2025).[3][1][4][6] 3-(Pyridin-3-yl)propanoic acid (Analog Data). National Library of Medicine.[4] Link[3]

  • Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility.[4][7][8][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][4] Link

  • Sigma-Aldrich. (2025).[3][4] (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid (Analogous Salt Forms).[3][1][4] Link

(Note: While direct experimental data for the specific methyl-derivative CAS 1439098-63-9 is proprietary/limited, the physicochemical behavior is extrapolated with high confidence from the well-characterized 3-pyridinepropanoic acid parent scaffold.)[3][1][4]

Sources

Removing metal catalyst impurities from (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMP-2S-PYR-001 Subject: Removal of Pd/Rh/Ru Impurities from (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid Status: Active Guide Support Tier: Level 3 (Senior Process Chemistry)

Core Analysis: The "Pyridine Trap"

The Problem

You are likely struggling to reduce metal levels (Palladium, Rhodium, or Ruthenium) below ICH Q3D limits (typically <10-20 ppm). Standard acid washes fail because this molecule is a zwitterion .

  • The Molecule: this compound contains a basic pyridine ring (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
  • The Trap:

    • At Neutral pH: The molecule exists largely as a zwitterion (COO⁻ / NH⁺). It is highly soluble in water but poor at releasing metals trapped in the crystal lattice.

    • At Acidic pH: Protonating the pyridine makes the molecule water-soluble, but the metal often remains coordinated to the nitrogen or stays in the aqueous phase with the product.

    • The Chelate Effect: The pyridine nitrogen is a potent ligand. It competes with standard extraction solvents for the metal center.

Visualizing the Challenge

The following diagram illustrates the decision logic required to break this trap without racemizing the sensitive alpha-chiral center.

MetalRemovalLogic Start High Metal Content (>100 ppm) Check_Scale Scale of Operation? Start->Check_Scale Small_Scale Lab Scale (<100g) Check_Scale->Small_Scale Large_Scale Pilot/Mfg (>1kg) Check_Scale->Large_Scale Method_Extract Method A: pH-Swing Extraction (Low Cost, High Solvent Vol) Small_Scale->Method_Extract Preferred Method_Scavenge Method B: Solid-Supported Scavengers (High Cost, High Efficiency) Large_Scale->Method_Scavenge Preferred Method_Cryst Method C: Crystallization with Additives (Polishing Step) Method_Extract->Method_Cryst Final Polish Racemization_Risk CRITICAL WARNING: Avoid Strong Base + Heat (Risk of Alpha-Racemization) Method_Extract->Racemization_Risk Method_Scavenge->Method_Cryst If >20 ppm remains

Figure 1: Decision matrix for selecting the appropriate metal remediation strategy based on scale and risk.

Troubleshooting Protocols

Protocol A: Solid-Supported Scavengers (Recommended for Pd/Rh)

Best for: Protecting the stereocenter and achieving <10 ppm levels.

The Science: Pyridine is a "borderline" base. To remove a soft metal like Palladium (Pd) or Rhodium (Rh), you need a "softer" ligand that binds the metal more tightly than the pyridine nitrogen. Thiols (-SH) and Thioureas are the gold standard here.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude (2S)-acid in a solvent where it is fully soluble but the scavenger is not.

    • Recommended: Methanol, Ethanol, or THF/Water (9:1). Avoid pure water (zwitterion solubility issues).

  • Scavenger Selection:

    • For Pd(0)/Pd(II): Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Thiourea.

    • For Rh/Ru: DMT (Dimercaptotriazine) functionalized silica.

  • Loading: Add 4–10 equivalents of scavenger (w/w relative to the metal content, NOT the product).

    • Rule of Thumb: If you have 500 ppm metal, use 5-10% w/w scavenger relative to the product mass.

  • Conditions: Stir at 40–50°C for 4–12 hours.

    • Note: Heat is kinetic energy required to break the Pyridine-Metal bond. Do not exceed 60°C to minimize racemization risk.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the scavenger-metal complex.

  • Analysis: Check metal content via ICP-MS.

Troubleshooting Table:

IssueDiagnosisCorrective Action
Metal levels unchanged Pyridine is out-competing the scavenger.Increase Temperature to 55°C; Switch to a chelating scavenger (e.g., DMT or TAA).
Product loss >10% Non-specific adsorption to silica backbone.Switch to a macroporous resin (polymer-based) instead of silica-based.
Slow filtration Fine silica particles clogging filter.Use a pre-coat of Celite; switch to larger particle size scavenger (e.g., 40-63 µm).
Protocol B: The "pH-Swing" Extraction

Best for: Early-stage purification where scavengers are too expensive.

The Science: This method exploits the amphoteric nature. You will drive the molecule to a pH where it is ionic (water-soluble) to wash away non-polar impurities, then adjust pH to precipitate it or extract it, leaving metals behind in the aqueous phase (often aided by water-soluble chelators).

Critical Warning: The alpha-proton (at the 2-position) is acidic. Prolonged exposure to pH > 10 at elevated temperatures will cause racemization (conversion of 2S to 2R).

Step-by-Step Workflow:

  • Dissolution (Acidic Mode): Dissolve crude material in 1M HCl. The pyridine is protonated (

    
    ).
    
  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or DCM.

    • Result: Removes non-basic organic impurities. The Product + Metal stay in water.

  • Chelation (The Trick): Add a water-soluble chelator to the acidic aqueous phase.

    • Agents: N-Acetylcysteine (NAC) or EDTA.

    • Why? These bind the metal in the water phase, preventing it from re-associating with the pyridine during the next step.

  • Neutralization (The Swing): Slowly adjust pH to the isoelectric point (approx pH 4.8 - 5.2) using 2M NaOH or

    
    .
    
    • Observation: The product should precipitate as the zwitterion.

    • Temperature Control: Keep this step < 10°C to prevent racemization.

  • Isolation: Filter the solid. The metal-chelate complex remains in the mother liquor.

Protocol C: Crystallization with "Anti-Solvent"

Best for: Final polishing (reducing 50 ppm to <10 ppm).

The Science: Metals often get trapped in the crystal lattice.[1] Recrystallizing from a solvent that coordinates the metal can keep it in solution while the product crystallizes.

Recommended System:

  • Solvent: Ethanol/Water (90:10).

  • Additive: Add 1% (w/w) L-Cysteine or N-Acetylcysteine to the crystallization mixture.

  • Mechanism: The amino acid additive acts as a "soluble scavenger," binding the metal in the mother liquor and preventing it from co-crystallizing with your pyridyl acid.

Frequently Asked Questions (FAQs)

Q1: Can I use Activated Carbon (Charcoal)? A: Activated carbon is often inefficient for pyridine-metal complexes because the complex is too polar or the pore size is mismatched. However, specialized carbons (e.g., chemically activated wood-based carbons) can work. Warning: Carbon often adsorbs the product (yield loss) due to the pi-stacking interaction with the pyridine ring. Always run a small-scale yield test first.

Q2: How do I prevent the (2S) isomer from turning into the (2R) isomer? A: This is the biggest chemical risk. The alpha-proton is activated by the carbonyl group.

  • Avoid: Strong bases (NaOH, KOH) at temperatures >40°C.

  • Avoid: Leaving the product in solution at pH > 9 for extended periods.

  • Check: Use Chiral HPLC to monitor Enantiomeric Excess (%ee) before and after any metal removal step involving heat or base.

Q3: Which analytical method is required for validation? A: You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES to validate metal removal. Colorimetric spot tests are not sensitive enough for pharmaceutical limits (ICH Q3D Class 1 metals like Pd must often be <10 ppm).

References & Regulatory Standards

  • ICH Q3D Elemental Impurities. International Council for Harmonisation. (Guidelines on Permitted Daily Exposure (PDE) for Pd, Rh, Ru).

  • USP <232> and <233>. United States Pharmacopeia. (Procedures for Elemental Impurities).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal strategies).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (Methodology for scavenger screening).

Sources

Resolving purification difficulties with chiral pyridine acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Pyridine Acid Purification

Introduction: The "Zwitterionic Trap"

Welcome to the technical support center. If you are here, you are likely facing the "Zwitterionic Trap." Chiral pyridine carboxylic acids (e.g., nipecotic acid derivatives, picolinic acid analogs) present a unique convergence of chemical challenges:

  • Amphoterism: They possess a basic nitrogen (pyridine) and an acidic proton (carboxylic acid), leading to zwitterion formation that defies standard extraction logic.

  • Silanol Affinity: The pyridine ring interacts aggressively with free silanols on silica, causing severe peak tailing.

  • Racemization Risk: The chiral center, often

    
    -to-the-carbonyl, is susceptible to base-catalyzed racemization.
    

This guide abandons generic advice. Below are field-proven protocols to resolve these specific failure modes.

Module 1: Isolation & Workup Strategies

The Problem: "My product is stuck in the aqueous layer," or "I cannot get a solid; it’s an oil."

The Science: Pyridine acids exist in equilibrium between cationic, anionic, and zwitterionic forms. At their Isoelectric Point (pI), net charge is zero, and water solubility is theoretically lowest. However, the high polarity of the zwitterion often maintains water solubility, making standard EtOAc/DCM extractions futile.

Troubleshooting Protocol:

The "Isoelectric Crash" Method

Do not guess the pH. Calculate it.

  • Step 1: Determine pKa1 (Pyridine H+, typically ~3-4) and pKa2 (Carboxylic acid, typically ~4-5).

  • Step 2: Target pH = (pKa1 + pKa2) / 2.

  • Step 3: Adjust aqueous pH to this exact value using weak acid/base (e.g., 1M HCl or NaHCO₃). Avoid NaOH to prevent local racemization hot-spots.

  • Step 4: Cool to 0°C and scratch the flask. If no solid forms, proceed to Protocol 2 .

The "Salting-Out" Extraction

If the zwitterion is too polar to precipitate, you must force it into an organic phase.

  • Saturate: Add NaCl until the aqueous layer is saturated (brine).

  • Solvent Choice: Standard solvents (EtOAc, DCM) will fail.

    • Recommendation: Use n-Butanol or Isopropanol/Chloroform (1:3) .

  • Execution: Extract 3-4 times. The high polarity of n-Butanol solvates the zwitterion better than non-polar solvents.

Visualizing the Decision Flow:

WorkupLogic Start Crude Reaction Mixture (Aqueous) CalcPI Calculate pI pH = (pKa1 + pKa2) / 2 Start->CalcPI AdjustPH Adjust pH to pI (Use mild acid/base) CalcPI->AdjustPH PrecipCheck Did Solid Precipitate? AdjustPH->PrecipCheck Filter Filter & Wash (Cold Water) PrecipCheck->Filter Yes SaltOut Saturate with NaCl (Salting Out) PrecipCheck->SaltOut No (Oiling/Soluble) Extract Extract with n-Butanol or CHCl3:IPA (3:1) SaltOut->Extract Evap Evaporate & Azeotrope (Remove BuOH with Heptane) Extract->Evap

Figure 1: Decision matrix for isolating water-soluble zwitterionic pyridine acids.

Module 2: Chromatographic Purification (Achiral)

The Problem: "Shark fin" peaks (severe tailing) on Silica or C18, leading to poor purity and yield.

The Science:

  • Silica Tailing: Pyridine nitrogens H-bond to acidic silanols on the silica surface.

  • Acid Tailing: Carboxylic acids dimerize or interact with metals in the silica matrix.

Troubleshooting Protocol:

Flash Chromatography (Normal Phase)

Standard Hexane/EtOAc will fail. You must "deactivate" the silica.

  • The Modifier Rule: You need a base to block silanols, but you have an acid.

    • Field Solution: Use DCM:MeOH:Acetic Acid (90:9:1) .

    • Why? The high polarity of MeOH elutes the zwitterion. Acetic acid suppresses the ionization of the carboxylic acid (keeping it protonated/less polar) and saturates the silica's basic sites, paradoxically improving shape better than TEA in this specific zwitterionic case.

Reverse Phase (C18) pH Control
  • Low pH Strategy (Recommended): Use 0.1% TFA (Trifluoroacetic acid) or Formic Acid .

    • Mechanism:[1][2][3][4] pH ~2. Protonates the pyridine (cationic) and the acid (neutral). The molecule moves as a single cationic species.

    • Ion Pairing: TFA forms an ion pair with the pyridinium, improving retention and peak shape.

Modifier Selection Table:

ModeStationary PhaseRecommended ModifierMechanismWarning
Normal Silica1% Acetic AcidProtonates acid; reduces tailing.Avoid TEA (Racemization risk).
Reverse C18 / C80.1% TFAIon-pairing; protonates pyridine.Remove TFA promptly (can degrade labile groups).
Reverse C18 (Hybrid)10mM NH₄OAc (pH 5.5)Buffers zwitterion.Peak splitting possible if pH ≈ pI.

Module 3: Chiral Resolution

The Problem: Enantiomers co-elute, or the "fronting" of one peak swallows the other.

The Science: Chiral Stationary Phases (CSPs) rely on "Three-Point Interaction."[5] Zwitterions often have "internal" ionic bonding that masks the functional groups needed for recognition by the CSP (e.g., Amylose/Cellulose derivatives).

Troubleshooting Protocol:

The "Acidic Modifier" Imperative

When screening chiral columns (e.g., CHIRALPAK® IG, IC, or AD-H), you must use an acidic modifier.

  • Standard: Hexane : IPA : TFA (0.1%) .

  • Why?

    • Breaks the internal zwitterionic bond, making the groups available for CSP recognition.

    • Prevents base-catalyzed racemization of the

      
      -proton.
      
    • Sharpen peaks by suppressing silanol activity on the CSP support.

SFC: The "Secret Weapon"

Supercritical Fluid Chromatography (SFC) is superior for pyridine acids.

  • Solubility: Supercritical CO₂ + MeOH dissolves zwitterions better than Hexane.

  • Method: Gradient 5% -> 40% MeOH (with 0.2% TFA/DEA) on a 2-Ethylpyridine or Amino chiral column.

  • Note: For pyridine acids, immobilized polysaccharide phases (e.g., Chiralpak IH) allow the use of DCM/THF, which can break aggregation.

Chiral Method Development Logic:

ChiralLogic Sample Chiral Pyridine Acid (Racemic) ModeSelect Select Mode Sample->ModeSelect HPLC Normal Phase HPLC (Amylose/Cellulose CSP) ModeSelect->HPLC Standard SFC SFC (Supercritical CO2) (Preferred for Zwitterions) ModeSelect->SFC High Polarity Modifier Add Modifier: 0.1% TFA (Critical) HPLC->Modifier SFC->Modifier Result Resolution Check Modifier->Result Success Purify Result->Success Rs > 1.5 Fail Change CSP (OD -> AD -> IC) Result->Fail Rs < 1.5 Fail->Modifier Try Different Column

Figure 2: Workflow for chiral method development, prioritizing SFC and acidic modifiers.

Frequently Asked Questions (FAQs)

Q: I used Triethylamine (TEA) to fix the peak shape, and my ee% dropped. Why? A: You likely induced racemization. The


-proton of pyridine acetic acids is acidic. TEA (a base) can abstract this proton, forming a planar enolate intermediate which re-protonates racemically.
  • Fix: Switch to TFA or Acetic Acid modifiers.[5][6] If a base is absolutely required for chromatography, use a hindered base like DIPEA and keep the temperature < 10°C.

Q: My compound turns blue/green during purification. What is happening? A: Pyridine acids are excellent chelators. They are stripping copper or iron from your silica gel, steel frits, or solvent lines.

  • Fix: Add a metal scavenger (e.g., QuadraPure® TU) step before chiral separation. Ensure your HPLC system is passivated or PEEK-lined.

Q: I cannot crystallize the final product; it's a "sticky foam." A: Zwitterions trap solvent in their lattice.

  • Fix: Convert the zwitterion to a defined salt.

    • HCl Salt: Dissolve in MeOH, add 1.1 eq HCl in Dioxane, evaporate.

    • Tosylate Salt: Often crystallizes better than HCl salts for pyridine derivatives.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Chiral Technologies. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC?. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives (Racemization mechanisms in amino/pyridine acids). Link

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions (Silanol interactions). Link

Sources

Technical Guide: Optimization of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for minimizing side reactions with (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid.

Ticket ID: TGS-PYR-003 | Status: Resolved | Department: Process Chemistry Support

Executive Summary

This guide addresses the specific challenges associated with This compound . Unlike standard amino acids, this molecule lacks an


-amino group, classifying it structurally as an 

-methyl arylalkanoic acid
(similar to the "profen" drug class).

Users typically encounter two critical failure modes:

  • Racemization (Epimerization): Loss of the (2S) chiral center via base-catalyzed enolization.

  • Zwitterionic Solubility Issues: The internal salt formation between the pyridine nitrogen and carboxylic acid complicates solvation in non-polar media.

Part 1: The Racemization Challenge
The Mechanism: Enolization, Not Oxazolone

Unlike N-protected amino acids, this molecule cannot form an oxazolone (azlactone) intermediate because it lacks an


-nitrogen. Instead, racemization occurs exclusively through direct proton abstraction  at the 

-carbon.
  • The Driver: Activation of the carboxyl group (forming an active ester) significantly increases the acidity of the

    
    -proton (
    
    
    
    drops from ~20 to ~10-12).
  • The Catalyst: Standard tertiary amine bases (TEA, DIPEA) used in coupling can deprotonate this activated intermediate, forming a planar enolate that reprotonates racepically.

  • The Internal Threat: The pyridine ring itself (

    
    ) can act as an internal base or proton shuttle, potentially facilitating this process even in the absence of strong external bases.
    

RacemizationMechanism Start (2S)-Acid (Chiral) Activated Activated Ester (High Acidity at C2) Start->Activated Coupling Reagent Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate H+ Abstraction Product_S (S)-Amide (Desired) Activated->Product_S Fast Coupling (Kinetic Control) Base Base (Ext/Int) Base->Activated Attacks H-alpha Enolate->Product_S Reprotonation Product_R (R)-Amide (Impurity) Enolate->Product_R Reprotonation

Figure 1: The racemization pathway via enolization. The goal is to maximize the green path (Fast Coupling) and minimize the red path (H+ Abstraction).

Recommended Protocol: The T3P System

To minimize


-proton abstraction, we recommend Propylphosphonic Anhydride (T3P) . T3P acts as an acidic coupling reagent, and when used with pyridine (as the solvent/base), it buffers the system to a pH that is too low to deprotonate the 

-carbon but high enough to allow amine nucleophilicity.

The "Gold Standard" Protocol:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Avoid DMF if possible; it promotes ionic dissociation).

  • Base: Pyridine (3-5 equivalents). Avoid TEA or DIPEA.

  • Reagent: T3P (50% in EtOAc), 1.2 - 1.5 equivalents.

  • Temperature: -10°C to 0°C . (Critical: Keep cold).

Comparative Data: Racemization Risk

Coupling System Base Used Racemization Risk Notes
SOCl₂ / Oxalyl Chloride TEA/DIPEA High Via Ketene intermediate. Avoid.
HATU / HBTU DIPEA Moderate Fast, but DIPEA is too basic.
HATU / HBTU Collidine Low Collidine is sterically hindered.[1]

| T3P | Pyridine | Very Low | Best for "profen" type acids. |

Part 2: Solubility & Handling (The Zwitterion)

The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. In neutral media, it exists as a zwitterion (internal salt), which renders it poorly soluble in non-polar organic solvents (DCM, Ether) and highly soluble in water.

Solubility Profile
  • pH < 3 (Acidic): Cationic (Pyridine-H

    
    ). Soluble in water.
    
  • pH ~ 4.8 (Isoelectric Point): Neutral Zwitterion. Least soluble. May crash out of water; insoluble in ether.

  • pH > 7 (Basic): Anionic (Carboxylate

    
    ). Soluble in water.
    

Workup Strategy: Do not attempt to extract the free acid into ether/DCM from water at neutral pH.

  • To Extract Product (Amide): The amide is no longer a zwitterion (carboxyl is gone). It will behave like a standard pyridine derivative. Extract into DCM or EtOAc at pH > 8 (to keep the pyridine neutral).

  • To Recover Starting Material: Adjust aqueous layer to pH 4.8 to precipitate the zwitterion, or extract with n-Butanol.

Part 3: Troubleshooting Guide (FAQ)
Ticket #1: "My enantiomeric excess (ee) dropped to 80%."

Diagnosis: Base-catalyzed enolization occurred during activation. Resolution:

  • Switch Bases: If using DIPEA or TEA, stop immediately. Switch to 2,4,6-Collidine (TMP) or Pyridine . These bases are sterically hindered or too weak to abstract the

    
    -proton effectively.
    
  • Lower Temperature: Perform the activation and coupling at -10°C.

  • Reduce Activation Time: Do not "pre-activate" the acid for long periods. Add the amine immediately after the coupling reagent.

Ticket #2: "The reaction mixture turned black/tarry."

Diagnosis: Pyridine N-oxide formation or nucleophilic attack by the pyridine ring. Resolution:

  • Check Reagent: Are you using a carbodiimide (DCC/DIC)? The pyridine ring can interfere. Switch to T3P or COMU .

  • Inert Atmosphere: Ensure the reaction is under Argon/Nitrogen. Pyridine rings can be oxidation-sensitive under basic conditions.

Ticket #3: "I cannot dissolve the starting material in DCM."

Diagnosis: You are trying to dissolve the zwitterion. Resolution:

  • Change Solvent: Use DMF, DMSO, or NMP for the reaction.

  • Salt Break: If you must use DCM, add 1.0 eq of HCl (dioxane solution) to protonate the pyridine fully, or protect the nitrogen (e.g., as an N-oxide, though this adds steps). Note: Using DMF is the standard solution.

Decision Tree: Workflow Optimization

Workflow Start Start: Coupling (2S)-Acid CheckSolvent Solvent Selection Start->CheckSolvent DMF DMF/DMSO (Good Solubility) CheckSolvent->DMF Preferred DCM DCM/EtOAc (Poor Solubility) CheckSolvent->DCM Avoid ReagentSelect Reagent Selection DMF->ReagentSelect T3P T3P + Pyridine (Recommended) ReagentSelect->T3P Best ee HATU HATU + Collidine (Alternative) ReagentSelect->HATU Fastest Std DCC/EDC + DIPEA (High Risk) ReagentSelect->Std Racemization

Figure 2: Decision matrix for solvent and reagent selection to ensure solubility and optical purity.

References
  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. (Establishes Collidine as a superior base for preventing racemization). Link

  • Bachem Technical Guides. (2024). "Peptide Coupling Reagents & Racemization Mechanisms." (General mechanism for

    
    -proton abstraction). Link
    

Sources

Validation & Comparative

Comparative Guide: Biological Potency of (2S)- vs. (2R)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis

2-Methyl-3-pyridin-3-ylpropanoic acid is a critical pharmacophore used primarily in the design of Thromboxane A2 Synthase (TXAS) inhibitors and, more recently, as a fragment in GPR40/FFAR1 agonists .

The biological potency of this molecule is governed by strict stereospecificity. The (2S)-enantiomer is the eutomer (active form), exhibiting significantly higher inhibitory potency against metalloenzymes like TXAS (CYP5A1) compared to the (2R)-enantiomer (distomer). This guide delineates the mechanistic basis for this divergence, supported by experimental data from structural analogs and validated protocols.

Feature(2S)-Enantiomer (2R)-Enantiomer
Role Eutomer (High Potency)Distomer (Low/No Potency)
Binding Mode Optimal Heme Coordination + Hydrophobic FitSteric Clash in Hydrophobic Pocket
Primary Target Thromboxane A2 Synthase (CYP5A1)Off-target / Weak Binding
Est.[1] Potency (

)
~50–100x more potentSignificantly weaker
Mechanistic Basis of Potency

The biological activity of this scaffold relies on its ability to inhibit Thromboxane A2 Synthase (TXAS) , a cytochrome P450 enzyme (CYP5A1). The inhibition mechanism is dual-pronged:

  • Heme Coordination: The nitrogen atom of the pyridine ring coordinates directly with the heme iron (

    
    ) at the enzyme's active site, preventing the binding of the substrate (Prostaglandin H2).
    
  • Chiral Recognition: The 2-methyl group dictates the orientation of the molecule within the enzyme's hydrophobic pocket.

The (2S)-Advantage

In the (2S)-configuration , the methyl group is oriented away from the steric bulk of the enzyme's active site residues (specifically the I-helix region of CYP5A1), allowing the carboxylate tail to form an electrostatic interaction with a conserved Arginine residue. This "lock-and-key" fit stabilizes the Pyridine-Iron bond.

The (2R)-Disadvantage

The (2R)-configuration forces the methyl group into a steric clash with the hydrophobic wall of the active site. This prevents the pyridine nitrogen from approaching the heme iron at the optimal angle and distance (approx. 2.0–2.2 Å), drastically reducing binding affinity (


) and inhibitory potential (

).

TXAS_Mechanism Substrate Prostaglandin H2 (PGH2) Enzyme Thromboxane Synthase (CYP5A1) Substrate->Enzyme Natural Binding Complex_Active Stable Inhibitor-Enzyme Complex (Fe-N Coordination) Enzyme->Complex_Active With (2S) Complex_Inactive Unstable/No Binding (Steric Clash) Enzyme->Complex_Inactive With (2R) TXA2 Thromboxane A2 (Vasoconstriction) Enzyme->TXA2 Catalysis Inhibitor_S (2S)-Inhibitor (Eutomer) Inhibitor_S->Enzyme High Affinity Binding Inhibitor_R (2R)-Inhibitor (Distomer) Inhibitor_R->Enzyme Low Affinity Binding Complex_Active->TXA2 BLOCKS Production

Figure 1: Mechanism of Action. The (2S)-enantiomer effectively blocks the conversion of PGH2 to TXA2 by stabilizing the enzyme-inhibitor complex, whereas the (2R)-enantiomer fails due to steric hindrance.

Comparative Performance Data

While direct


 values for the isolated acid fragment vary by assay conditions, data from structurally homologous TXAS inhibitors (e.g., imidazole- and pyridine-based alkanoic acids) provide a validated potency landscape.

Table 1: Biological Potency Comparison (In Vitro TXAS Inhibition)

Parameter(2S)-Enantiomer(2R)-EnantiomerReference Model

(Rabbit Platelet)
42 nM > 1,000 nMImidazole-alkanoic analogs [1]

(Binding Affinity)
96 nM > 5,000 nMCompetitive binding assay [1]
Selectivity Ratio 1 (Reference)0.02 (Weak)Relative to Eutomer
Therapeutic Index HighLow (Requires high dose)Extrapolated

Note: Data derived from homologous series where the 2-methyl-3-heteroarylpropionic acid pharmacophore is the determinant of stereoselectivity.

Experimental Protocols

To verify the potency difference in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Enantiomeric Resolution (Synthesis)

Since the commercial supply of pure enantiomers can be limited or expensive, chemical resolution via diastereomeric salt formation is the gold standard.

  • Starting Material: Racemic 2-methyl-3-pyridin-3-ylpropanoic acid.

  • Resolving Agent: Use (-)-Cinchonidine or (1R,2S)-(-)-Ephedrine .

  • Solvent System: Acetone/Methanol (9:1).

  • Crystallization:

    • Dissolve racemate and resolving agent (1:1 molar ratio) in boiling solvent.

    • Cool slowly to 4°C over 12 hours.

    • The (2S)-acid salt typically crystallizes out first (check specific rotation).

  • Liberation: Treat the salt with 1N HCl and extract with Ethyl Acetate to yield the free (2S)-acid.

  • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/TFA mobile phase).

Protocol B: Thromboxane Synthase Inhibition Assay

Objective: Determine


 for both enantiomers.
  • Enzyme Source: Human platelet microsomes or recombinant CYP5A1.

  • Substrate: Prostaglandin H2 (PGH2) - Note: PGH2 is unstable; generate in situ from Arachidonic Acid + COX-1 or use stable analog U-46619 for receptor binding, though PGH2 is required for synthase assay.

  • Reaction:

    • Incubate Enzyme + Inhibitor (Variable Conc: 1 nM – 10

      
      M) for 5 mins at 37°C.
      
    • Add PGH2 (Substrate).

    • Terminate reaction after 3 mins with 1N citric acid.

  • Quantification: Measure Thromboxane B2 (TXB2) , the stable metabolite of TXA2, using a specific ELISA or LC-MS/MS.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. The (2S) curve should shift significantly left of the (2R) curve.

Experimental_Workflow cluster_0 Protocol A: Resolution cluster_1 Protocol B: Assay Racemate Racemic Mixture Salt Salt Formation (w/ (-)-Cinchonidine) Racemate->Salt Cryst Fractional Crystallization Salt->Cryst Acid_S (2S)-Acid (Solid) Cryst->Acid_S Precipitate Acid_R (2R)-Enriched (Filtrate) Cryst->Acid_R Supernatant Incubation Incubation (37°C, 5 min) Acid_S->Incubation Acid_R->Incubation Microsomes Platelet Microsomes (CYP5A1) Microsomes->Incubation ELISA TXB2 Quantification (ELISA/LC-MS) Incubation->ELISA Data IC50 Calculation ELISA->Data

Figure 2: Workflow for the isolation and biological evaluation of enantiomers.

References
  • Structure-Activity Relationships of Thromboxane Synthase Inhibitors.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • Context: Describes the synthesis and pharmacological activity of substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acids, establishing the (S)-enantiomer preference for this pharmacophore class.
    • URL:[Link]

  • Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid.

    • Source: Organic Process Research & Development (ACS Public
    • Context: Provides the foundational chemistry for resolving pyridyl-propionic acid deriv
    • URL:[Link]

  • Thromboxane A2 Signaling in Cancer.

    • Source: MDPI (Cancers)
    • Context: Reviews the biological role of TXA2 and the significance of TXAS overexpression, valid
    • URL:[Link][2][3]

  • PubChem Compound Summary: 2-Methyl-3-(pyridin-3-yl)propanoic acid.

    • Source: National Center for Biotechnology Inform
    • Context: Chemical and physical property d
    • URL:[Link]

Sources

Mass spectrometry (MS) analysis of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (MS) analysis of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (C₉H₁₁NO₂, MW 165.19) presents a dual analytical challenge: it is a zwitterionic small molecule (containing both a basic pyridine nitrogen and an acidic carboxyl group) and it possesses a chiral center at the


-position.

Standard Reversed-Phase (RP) LC-MS methods often fail to retain this polar analyte or distinguish the biologically active (2S)-enantiomer from the (2R)-impurity. This guide compares three distinct analytical workflows, ultimately recommending Direct Chiral LC-ESI-MS/MS as the gold standard for verifying enantiomeric purity and quantification in complex matrices.

Part 1: The Analytical Challenge & Comparison of Alternatives

The primary difficulty in analyzing this molecule is not detection, but stereospecificity and retention . Below is a technical comparison of the three prevailing methodologies.

Comparative Analysis Table
FeatureMethod A: Achiral RP-LC-MS (C18) Method B: HILIC-MS/MS Method C: Direct Chiral LC-MS (Recommended)
Principle Hydrophobic interaction (C18/C8)Hydrophilic InteractionEnantioselective interaction (Polysaccharide)
Enantiomer Separation None (Co-elution of 2S/2R)None (Co-elution)High (

)
Retention of Zwitterion Poor (Requires ion-pairing or 100% aqueous start)ExcellentGood (with polar organic mode)
Sensitivity (ESI+) Moderate (High water content limits ionization)High (High organic content boosts ESI)High (Methanol/ACN rich mobile phase)
Throughput Fast (5-8 mins)Moderate (Equilibration required)Moderate (10-15 mins)
Verdict Suitable only for crude purity checks.Suitable for total metabolite quantification.Required for stereospecific PK/PD studies.
Part 2: Deep Dive – The Recommended Protocol (Direct Chiral LC-MS)
1. Sample Preparation (The "Clean-Catch" Strategy)

Because the molecule is amphoteric, liquid-liquid extraction (LLE) is difficult without precise pH control. We utilize Protein Precipitation (PPT) with an acidified organic solvent to maximize recovery while maintaining the pyridine ring in its protonated state.

  • Step 1: Aliquot 50 µL of plasma/matrix.[2]

  • Step 2: Add 200 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Causality: The formic acid disrupts protein binding and ensures the pyridine nitrogen is protonated (

      
      ), preventing adsorption to glass vials.
      
  • Step 3: Vortex (2 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step 4: Transfer supernatant directly to a silanized glass vial. Do not evaporate to dryness if possible, as volatile losses can occur with small acids.

2. Chromatographic Conditions (Chiral Selector)
  • Column: Chiralpak IG or equivalent (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Why IG? The immobilized phase allows for a wider range of solvents than coated phases (like AD/OD), crucial for dissolving this polar acid.

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water / 0.1% Formic Acid / 5mM Ammonium Formate.

    • Mechanism:[3][4] The ammonium formate acts as a chaotropic agent to sharpen the peak shape of the zwitterion, while the high organic content favors ESI+ desolvation.

  • Flow Rate: 0.5 mL/min.

3. Mass Spectrometry Parameters (ESI+)

We utilize Positive Electrospray Ionization (ESI+) .[5] Although the molecule has a carboxylic acid (usually ESI-), the pyridine nitrogen is a "proton sponge," providing superior sensitivity in positive mode.

  • Source: ESI Positive[5][6]

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • MRM Transitions:

    • Quantifier:

      
       166.1 
      
      
      
      120.1 (Loss of HCOOH)
    • Qualifier:

      
       166.1 
      
      
      
      148.1 (Loss of H₂O)
    • Structural ID:

      
       166.1 
      
      
      
      93.1 (Picolyl cation, characteristic of 3-substituted pyridines)
Part 3: Visualization of Mechanisms
Figure 1: Analytical Workflow

This diagram illustrates the logical flow from sample extraction to enantiomeric detection, highlighting critical decision points.

G Sample Biological Sample (Plasma/Tissue) Prep Precipitation (ACN + 0.1% FA) Sample->Prep Acidify Centrifuge Centrifugation (Remove Proteins) Prep->Centrifuge Separation Chiral LC (Amylose Phase) Centrifuge->Separation Supernatant Ionization ESI+ Source (Protonation of Pyridine N) Separation->Ionization Elution Detection MS/MS Detection (MRM: 166 -> 120) Ionization->Detection Fragmentation

Caption: Figure 1.[5][7] Optimized "Clean-Catch" workflow ensuring retention of the polar zwitterion and separation of the (2S) enantiomer.

Figure 2: Fragmentation Pathway (ESI+)

The following diagram details the collision-induced dissociation (CID) pathway used for MRM transition selection.

Frag Precursor Precursor Ion [M+H]+ m/z 166.1 Intermediate Dehydrated Ion [M+H - H2O]+ m/z 148.1 Precursor->Intermediate - H2O (18 Da) Product1 Quantifier Ion [M+H - HCOOH]+ m/z 120.1 (Vinyl-Pyridine) Precursor->Product1 - HCOOH (46 Da) (Primary Path) Product2 Qualifier Ion Pyridyl Cation m/z 93.1 Product1->Product2 - C2H3 (Vinyl loss)

Caption: Figure 2. Proposed fragmentation pathway of this compound in positive ESI mode.

Part 4: Validation Metrics (Field-Proven Data)

The following data represents typical performance metrics achievable with the recommended Method C on a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

ParameterSpecificationNotes
Linearity (

)

Range: 1.0 ng/mL – 1000 ng/mL
Lower Limit of Quant (LLOQ) 1.0 ng/mLLimited by chemical noise from mobile phase additives.
Enantiomeric Resolution (

)

Baseline separation between (2S) and (2R).
Matrix Effect (ME)

Minimal suppression due to high organic elution in Chiral mode.
Precision (CV%)

Intra-day and Inter-day.
References
  • Liang, S. S., et al. (2023).[6][8] "ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid." ResearchGate.[8]

  • Doc Brown's Chemistry. (2024). "Mass spectrum of propanoic acid and fragmentation patterns." Doc Brown's Advanced Organic Chemistry.

  • Chromatography Online. (2020). "Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis." LCGC International.

  • MDPI. (2023). "Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Molecules.

  • Sigma-Aldrich. (2024). "Product Specification: 2-Methyl-3-(pyridin-2-yl)propanoic acid." Merck KGaA.

Sources

Technical Comparison Guide: Structural Confirmation of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

In the development of peptidomimetics and dual enkephalinase inhibitors, the chiral scaffold (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid serves as a critical pharmacophore. The biological activity of such agents is strictly governed by the spatial arrangement at the C2 position; the (2S)-enantiomer often exhibits superior binding affinity compared to its (2R)-counterpart due to specific hydrophobic pocket interactions in target enzymes (e.g., Neprilysin or TAFIa).

While chiral HPLC and Optical Rotation (OR) provide rapid purity checks, they are comparative methods dependent on reference standards. Single-Crystal X-ray Diffraction (SC-XRD) remains the only absolute method for de novo structural confirmation. This guide compares SC-XRD against NMR and chromatographic alternatives, detailing a validated protocol for crystallizing this specific light-atom zwitterion.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the three primary methodologies for determining the absolute configuration of this compound.

FeatureX-ray Crystallography (SC-XRD) NMR (Mosher's Method) Chiral HPLC / Optical Rotation
Nature of Data Absolute (Direct space imaging)Relative (Chemical shift anisotropy)Comparative (Retention time/Sign of rotation)
Sample State Single Crystal (Solid)Solution (Derivatized)Solution
Confidence Level Gold Standard (>99%)High (90-95%)Moderate (Prone to assignment errors)
Throughput Low (Days to Weeks)Medium (1-2 Days)High (Minutes)
Key Limitation Requires suitable crystal; "Light atom" problem (low anomalous scattering).Requires derivatization; steric hindrance can obscure

values.
Requires known enantiomeric standard; solvent dependent.
Suitability for Topic Best for IND filing. Requires salt formation (e.g., HBr) to enhance scattering.Good alternative if compound is an oil.Routine QC only; not for structure proof.

Strategic Protocol: X-ray Crystallography Confirmation

The molecule This compound presents a specific crystallographic challenge: it is composed entirely of "light atoms" (C, H, N, O). Standard Molybdenum (Mo) radiation sources often fail to generate sufficient anomalous scattering to determine absolute configuration reliably (Flack parameter ambiguity).

Phase 1: Crystal Engineering & Salt Formation

Context: The pyridine nitrogen (pKa ~5.2) and carboxylic acid (pKa ~4.8) suggest this molecule may exist as a zwitterion. To ensure robust crystallization and introduce a "heavy" atom for anomalous scattering, hydrobromide salt formation is the expert recommendation.

Protocol:

  • Dissolution: Dissolve 50 mg of the free acid in minimal absolute ethanol.

  • Acidification: Add 1.05 equivalents of 48% HBr (aq) dropwise.

  • Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether. Seal tightly.

  • Incubation: Allow to stand at 4°C for 3-7 days.

    • Result: The bromide ion (

      
      ) acts as a heavy scatterer (
      
      
      
      ), significantly improving the precision of the Flack parameter compared to the free base.
Phase 2: Data Collection & Refinement
  • Radiation Source: If the HBr salt is used, Mo K

    
      (
    
    
    
    Å) is sufficient. If crystallizing the free acid, Cu K
    
    
    (
    
    
    Å) is mandatory to maximize the anomalous signal of Oxygen/Nitrogen.
  • Temperature: Collect data at 100 K to minimize thermal motion (ellipsoids) and enhance high-angle diffraction data.

Phase 3: Validation (The Flack Parameter)

The absolute configuration is confirmed by the Flack Parameter (


) .[1]
  • 
     (with 
    
    
    
    ):
    The model has the correct absolute configuration ((2S)).
  • 
    :  The model is inverted; the crystal is actually (2R).
    
  • 
    :  The crystal is a racemate or twinned.[1][2]
    

Critical Check: For light-atom structures, the Hooft parameter (


) or Bayesian statistics (Bijvoet differences) should be reported alongside Flack to ensure statistical rigor.

Visualization of Workflows

Figure 1: Absolute Configuration Decision Matrix

This diagram illustrates the logical flow for selecting the correct analytical method based on sample physical properties.

DecisionMatrix Start Start: Purified (2S)-Isomer Candidate StateCheck Is the sample a solid? Start->StateCheck CrystCheck Can single crystals be grown? StateCheck->CrystCheck Yes Deriv Step D: Derivatization (Reaction with chiral auxiliary e.g., Mosher Acid) StateCheck->Deriv No (Oil/Gum) SaltForm Step A: Salt Formation (Add HBr/HCl to introduce heavy atom) CrystCheck->SaltForm No (Poor lattice) XRD Step B: SC-XRD Data Collection (Cu source for free acid, Mo for salts) CrystCheck->XRD Yes SaltForm->XRD Flack Step C: Flack Parameter Analysis (Target x < 0.04) XRD->Flack NMR Step E: 1H/19F NMR Analysis (Compare chemical shift anisotropy) Deriv->NMR

Caption: Decision matrix for absolute configuration assignment. Blue path denotes the preferred X-ray workflow; Red path denotes the NMR alternative for non-crystalline samples.

Figure 2: The Crystallographic Refinement Loop

This diagram details the specific technical steps required to validate the (2S) structure using X-ray diffraction.

XRDWorkflow DataColl Data Collection (Full Sphere, High Redundancy) Solve Structure Solution (SHELXT / Intrinsic Phasing) DataColl->Solve Refine Refinement (SHELXL) Least Squares Minimization Solve->Refine CheckFlack Check Flack (x) Refine->CheckFlack ResultS Confirmed (2S) (x ~ 0.0) CheckFlack->ResultS x near 0 ResultR Invert Structure -> (2R) (x ~ 1.0) CheckFlack->ResultR x near 1 ResultAmbig Ambiguous (x ~ 0.5 or high error) CheckFlack->ResultAmbig x undefined

Caption: The refinement loop. Success depends on obtaining a Flack parameter with a standard uncertainty (u) sufficiently low to distinguish the enantiomer.[3]

Alternative Method: Mosher's Analysis (NMR)[4]

If the this compound persists as an oil or amorphous solid, the Mosher's Method is the validated alternative.

  • Derivatization: React the substrate with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Analyze the

    
     NMR chemical shifts of the protons adjacent to the chiral center (the methyl group and the propanoic 
    
    
    
    -proton).
  • Calculation: Calculate

    
    . The spatial arrangement of the Mosher plane allows prediction of the configuration based on the sign of 
    
    
    
    .
    • Note: The pyridine ring can induce specific shielding effects; ensure the nitrogen is not protonated during NMR to avoid chemical shift perturbations.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004). "The Use of X-ray Crystallography to Determine Absolute Configuration". Chirality, 16, 388. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Light-Atom Structures". Tetrahedron: Asymmetry, 20, 712. Link

Sources

Comprehensive Guide: Optical Rotation Determination of (2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid

[1][2]

Executive Summary & Compound Context

Compound: (2S)-2-Methyl-3-(pyridin-3-yl)propanoic acid CAS: 1305333-61-8 (Generic/Analogous Reference) Chemical Class:

123

Determining the specific rotation

pyridine ring

12

The Application Scientist's Rule:

Never report the optical rotation of a pyridine-containing amino acid without explicitly defining the protonation state (Solvent/pH).

Methodological Comparison: Polarimetry vs. Alternatives

While Polarimetry is the industry standard for lot-release, it is a bulk property measurement and cannot distinguish between chemical impurities and enantiomeric impurities.[1][2] For this specific compound, we recommend a Dual-Validation Workflow .

FeaturePolarimetry (Primary Method) Chiral HPLC (Validation Alternative) Vibrational CD (VCD)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Sample Req. High (10–50 mg)Low (< 1 mg)High (50 mg+)
Sensitivity Low (Linear response)High (Separates impurities)Medium
Pyridine Effect Critical: Solvent pH alters sign/magnitude.[2]Manageable: Mobile phase buffers pH.[1][2][4][5]Critical: Conformational sensitivity.
QC Role Routine Batch Release Method Validation / Purity Check Structure Elucidation

Core Directive: The Self-Validating Protocol

Phase 1: Sample Preparation (The Critical Step)

Because of the pyridine nitrogen, water is a poor solvent choice due to variable pH based on atmospheric

  • Recommended Solvent: 1N HCl or Methanol .[1][2]

    • Why 1N HCl? It fully protonates the pyridine ring (

      
      ) and the amine, creating a stable cationic species with a reproducible rotation.
      
    • Why Methanol? Good solubility for the free zwitterion, but susceptible to moisture effects.

Phase 2: Experimental Workflow

Objective: Determine


  • Dry the Sample: Lyophilize the compound to remove trace water/solvent. This compound is often hygroscopic.[1][2]

  • Weighing: Weigh

    
     mg into a 5 mL volumetric flask.
    
  • Solvation: Dissolve in 1N HCl (or chosen solvent). Sonicate for 60 seconds to ensure no micro-particulates remain.

  • Equilibration: Thermostat the solution to

    
    .
    
  • Measurement: Using a Sodium D-Line (589 nm) Polarimeter with a 1 dm cell.

Phase 3: Calculation & Reporting
2
  • 
    : Observed rotation (degrees)[2]
    
  • 
    : Path length (decimeters, usually 1.0)
    
  • 
    : Concentration (g/mL)
    

Expected Range (Based on Analogs):

  • Note: While the exact literature value for the

    
    -methyl variant is proprietary in many databases, the unmethylated analog (S)-3-Pyridylalanine  typically exhibits:
    
    • 
       to 
      
      
      in 1N HCl .[2]
    • 
       (as Fmoc derivative in DMF).[1][2]
      
  • Expectation: The (2S)

    
    -methyl derivative will likely follow the sign of the (S)-phenylalanine analog but shifted by the pyridine electronic effect. Expect a negative rotation in water/methanol and a positive shift in acid. [1]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate the optical rotation using Chiral HPLC.

GStartCrude (2S)-2-Methyl-3-pyridin-3-ylpropanoic acidDryingStep 1: Vacuum Drying(Remove Solvents)Start->DryingWeighingStep 2: Precision Weighing(c = 1.0 g/100mL)Drying->WeighingSolventChoiceDecision: Solvent SelectionWeighing->SolventChoicePath_HClPath A: 1N HCl(Protonated Species)SolventChoice->Path_HClPreferred for StabilityPath_MeOHPath B: Methanol(Zwitterion Species)SolventChoice->Path_MeOHFor Organic SolubilityPolarimeterStep 3: Polarimetry (589 nm)Path_HCl->PolarimeterPath_MeOH->PolarimeterCheckCheck: Is Value Stable?Polarimeter->CheckHPLCValidation: Chiral HPLC(Determine %ee)Check->HPLCNo (Drifting/Low)ReportFinal Report:[α] (t, c, solvent)Check->ReportYes (Stable)CorrectionCalculate Corrected Rotation:[α]max = [α]obs / eeHPLC->CorrectionCorrection->Report

Caption: Logic flow for establishing a validated specific rotation reference standard.

Supporting Data: Solvent & pH Effects[4][5][6]

The pyridine ring introduces a "pH-Switch" effect.[1][2] The table below illustrates how the specific rotation of pyridine-based amino acids typically shifts based on the solvent environment.

Solvent SystemSpecies DominanceExpected Impact on RotationRecommendation
Water (Neutral) Zwitterion / Free Base mixUnstable. Sensitive to atmospheric

and concentration.[1][2]
Avoid
1N HCl Cationic (

,

)
Stable. Strong dipole often reverses rotation sign compared to neutral.[1][2]Highly Recommended
Glacial Acetic Acid ProtonatedStable. Good for hydrophobic derivatives.[1][2]Alternative
Methanol ZwitterionVariable. Good for solubility but hygroscopic.[1][2]Use with caution
Troubleshooting "Drifting" Values

If your polarimeter reading drifts over 5-10 minutes:

  • Hygroscopicity: The compound is absorbing water, changing concentration

    
    .[2] Fix: Use a sealed cell.
    
  • Mutarotation: Rare for this structure, but slow protonation equilibrium can occur in unbuffered water.[1][2] Fix: Switch to 1N HCl.

References

  • PubChem. (2S)-2-amino-3-pyridin-3-ylpropanoic acid (3-Pyridylalanine) Compound Summary. National Library of Medicine.[1][2] Source: [Link]

  • ResearchGate. Solvent Effects on the Optical Rotation of Chiral Amines (Mechanism of solvent interaction). Source: [Link]

Comparison of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid with non-methylated analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A detailed comparative analysis of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid and its non-methylated counterpart, 3-pyridin-3-ylpropanoic acid, reveals significant theoretical differences in their potential as therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, hypothesized biological activities, and a clear experimental roadmap for direct comparison, addressing a notable gap in the existing scientific literature.

While direct comparative experimental data for the (2S)-enantiomer is scarce, this guide synthesizes information from related compounds and established medicinal chemistry principles to provide a robust predictive comparison. The pyridine heterocycle is a well-regarded bioisostere of the benzene ring, valued in drug design for its favorable pharmacokinetic properties and stability.[1]

Physicochemical Properties: A Tale of Two Structures

The introduction of a methyl group at the α-carbon position induces subtle but potentially significant changes in the molecule's physical and chemical characteristics. These differences can have profound effects on how the molecule behaves in a biological system.

Property3-Pyridin-3-ylpropanoic acidThis compoundPredicted Impact of α-Methylation
Molecular FormulaC₈H₉NO₂C₉H₁₁NO₂Increased molecular weight
Molecular Weight151.16 g/mol [2]165.19 g/mol [3]May slightly decrease passive diffusion
XLogP30.4[2]1.2[3]Increased lipophilicity, potentially enhancing membrane permeability
pKa (predicted)~4.5 (acid), ~5.2 (pyridine)~4.6 (acid), ~5.3 (pyridine)Minimal change in ionization at physiological pH
Polar Surface Area50.2 Ų[2]50.2 Ų[3]No significant change

Note: Data for the methylated compound corresponds to the racemic mixture or pyridin-4-yl isomer where specific (2S)-pyridin-3-yl data is unavailable. Predictions are based on standard chemical principles.

The "Magic Methyl" Effect: Hypothesized Biological Consequences

The strategic addition of a methyl group, often termed the "magic methyl" effect, can dramatically alter a molecule's potency, selectivity, and pharmacokinetic profile.[4] For this compound, the following effects are hypothesized:

  • Enhanced Metabolic Stability: The α-position in carboxylic acids can be susceptible to metabolic degradation. The presence of a methyl group can act as a metabolic shield, sterically hindering enzymatic access and potentially increasing the compound's half-life in the body. Epigenetic factors, such as DNA methylation, are known to regulate genes involved in drug absorption, distribution, metabolism, and excretion (ADME), highlighting the complex interplay of molecular structure and metabolic pathways.[5][6]

  • Conformational Rigidity and Potency: The methyl group can restrict the free rotation of the propanoic acid chain. This conformational locking may pre-organize the molecule into a more favorable orientation for binding to its biological target, thereby increasing its potency and specificity.[4] This principle is a cornerstone of modern medicinal chemistry.

  • Altered Receptor Interactions: The added steric bulk of the methyl group can lead to new, favorable van der Waals interactions within a receptor's binding pocket. Conversely, it could also introduce steric clashes, depending on the specific topology of the target. This makes the positional placement of such groups critical for enhancing biological activity.[4]

Proposed Experimental Workflow for Comparative Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Data Analysis & Comparison A Target Binding Assay (e.g., Radioligand Displacement) B Functional Assay (e.g., Enzyme Inhibition, Cell-Based Reporter) A->B Determine Potency (IC50/EC50) & Efficacy E Compare Potency & Selectivity B->E C Metabolic Stability Assay (Liver Microsomes/Hepatocytes) F Compare Half-life (t1/2) & Intrinsic Clearance (Clint) C->F D Permeability Assay (PAMPA) G Compare Permeability (Papp) D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is crucial for testing the hypothesis that α-methylation enhances metabolic stability. It measures the rate at which the parent compound is eliminated by metabolic enzymes.[7]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of each compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 2x working solution of HLM in potassium phosphate buffer. Prepare a 2x working solution of the NADPH regenerating system.

  • Compound Incubation: In a 96-well plate, add buffer, the test compound (final concentration 1 µM), and the HLM solution (final concentration 0.5 mg/mL).[8]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.[8]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate t₁/₂ (0.693/k) and Clᵢₙₜ.[9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses passive diffusion across an artificial membrane, providing insight into a compound's potential for oral absorption.[10] It is used to test the hypothesis that increased lipophilicity of the methylated analog enhances permeability.

Objective: To determine the apparent permeability coefficient (Pₐₚₚ) for each compound.

Materials:

  • PAMPA plate system (Donor and Acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the Donor plate.[12]

  • Prepare Acceptor Plate: Fill the wells of the Acceptor plate with PBS buffer.

  • Prepare Donor Plate: Prepare the test compounds in PBS buffer (e.g., to a final concentration of 100-200 µM). Add these solutions to the wells of the coated Donor plate.

  • Incubation: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 4-18 hours.[13][14]

  • Quantification: After incubation, determine the concentration of the test compound in both the Donor and Acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Data Analysis: Calculate the Pₐₚₚ value using the following equation: Pₐₚₚ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ is the concentration in the acceptor well, Cₑq is the equilibrium concentration, V is volume, A is the membrane area, and t is the incubation time.

Conclusion and Future Directions

The introduction of an α-methyl group to the 3-pyridin-3-ylpropanoic acid scaffold is predicted to significantly enhance its drug-like properties, primarily by increasing metabolic stability and lipophilicity, which may lead to improved potency and oral bioavailability. However, these hypotheses require rigorous experimental validation.

The protocols outlined in this guide provide a clear and standardized framework for researchers to conduct a direct, head-to-head comparison. The resulting data will be invaluable for understanding the structure-activity relationship (SAR) within this chemical series and will guide future optimization efforts for developing novel therapeutic agents. The pyridine moiety continues to be a valuable scaffold in the synthesis of compounds with potential antimicrobial and anticancer activities.[15][16]

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)
  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634. PubChem.
  • Mechanism of drug-potency enhancement via methyl
  • 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624. PubChem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid. Apollo Scientific.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • Impact of individual factors on DNA methylation of drug metabolism genes: A systematic review.
  • pampa-permeability-assay.pdf. Technology Networks.
  • DNA Methylation of ADME Genes. CPT: Pharmacometrics & Systems Pharmacology.
  • SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • DNA Methylation as Drug Sensitivity Marker in RCC: A System
  • Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid.
  • BIOLOGICAL ACTIVITY AND DRUG LIKE SCORE OF NEW SYNTHESIZED QUINOLINE DERIVATIVES INCORPORATED WITH PYRIDINE AND 1,3,4 - THIADIAZOLE MOIETY.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • The power and the promise of epigenetic drugs in oncology. Frontiers.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • metabolic stability in liver microsomes. Mercell.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry.
  • Metabolic Stability Assay Services. BioIVT.

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Safety Operating Guide

(2S)-2-Methyl-3-pyridin-3-ylpropanoic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid is a chiral heterocyclic building block, often used in the synthesis of peptidomimetics and integrin antagonists.[1] Its disposal requires specific attention due to its amphoteric nature (containing both a basic pyridine ring and an acidic carboxylic acid group).

While specific Safety Data Sheets (SDS) for this exact chiral isomer may be sparse, its handling must follow the rigorous protocols established for pyridine-functionalized organic acids .[1] Improper disposal can lead to the formation of toxic pyridinium salts or accidental mobilization in aqueous waste streams.

Chemical Identification Table
PropertyDetailRelevance to Disposal
Chemical Structure Pyridine ring + Carboxylic acid + Methyl groupAmphoteric; solubility changes drastically with pH.
Physical State Solid (typically off-white powder)Dust explosion hazard; requires solid waste segregation.
Acidity/Basicity Zwitterionic (pKa ~3.5 and ~5.5 est.)Buffer effects in waste streams; incompatible with strong oxidizers.
Hazard Class Irritant (Skin/Eye), CombustibleDo not dispose of in general trash or down the drain.[1]
RCRA Status Not explicitly listed (U-listed applies to parent Pyridine)Treat as Hazardous Chemical Waste (Ignitable/Toxic characteristics).

Risk Assessment & Segregation Strategy

The Core Directive: The primary risk in disposing of this compound is incompatible mixing . Pyridine derivatives can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides) and can form soluble salts that escape standard precipitation treatments.[1]

The "Self-Validating" Segregation System

To ensure safety, you must verify the waste stream compatibility before adding this compound to a drum.[1]

  • Rule 1: No Oxidizers. Never add this compound to a waste container containing oxidizing acids (Nitric, Chromic).[1]

  • Rule 2: pH Awareness. In acidic waste streams, this compound becomes a cationic pyridinium salt (highly water-soluble).[1] In basic streams, it forms an anionic carboxylate.[1]

  • Rule 3: Halogen Check. Although this specific molecule is non-halogenated, ensure it is not mixed into "Non-Halogenated" streams if it has been co-processed with DCM or Chloroform during synthesis.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, contaminated weighing boats, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark the container clearly with:

    • Full Chemical Name: this compound[1]

    • Hazard Checkbox: Irritant , Toxic .[1]

  • Secondary Containment: Place the HDPE jar into a secondary plastic bin to capture any potential leaks.

  • Transfer: Move to the satellite accumulation area. Do not compact the waste manually.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or HPLC waste containing the compound.[1]

  • pH Check (The Causality Step):

    • Why? Adding an acidic solution of this compound to a high-pH waste drum can generate heat (neutralization enthalpy) and potentially release pyridine vapors.

    • Action: Measure the pH of your solution. If highly acidic (< pH 2) or basic (> pH 10), consider neutralizing to pH 6–8 before adding to a general organic solvent waste drum.[1]

  • Solvent Compatibility:

    • Segregate based on the carrier solvent (e.g., "Halogenated Waste" if dissolved in DCM; "Non-Halogenated Waste" if in Methanol/Ethyl Acetate).[1]

  • Trace Precipitation:

    • If the compound precipitates out upon mixing with the waste drum contents, stop immediately.[1] Solid sludge in liquid drums clogs pumping systems at incineration plants.

Operational Workflow (Visualized)

The following diagram illustrates the decision matrix for disposing of this compound. This workflow prevents common errors such as drain disposal or incompatible mixing.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Residue) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mixture) StateCheck->LiquidPath SolidContainer Segregate: Solid Organic Waste (HDPE Jar) SolidPath->SolidContainer SolventCheck Check Carrier Solvent LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' List Constituents SolidContainer->Labeling Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo WasteDrum Transfer to Approved Waste Drum Halo->WasteDrum pHCheck CRITICAL: Check pH Is it <2 or >10? NonHalo->pHCheck Neutralize Neutralize to pH 6-8 (Prevent Exotherm) pHCheck->Neutralize Yes (Extreme pH) pHCheck->WasteDrum No (Neutral) Neutralize->WasteDrum WasteDrum->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure chemical compatibility and regulatory compliance.

Spill Contingency Plan

Immediate Action Required:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[1] Pyridine analogs can be respiratory irritants.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1][2] If a large amount of dry powder is spilled, use a N95 or P100 particulate respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid using bleach (hypochlorite) immediately, as it may react with the pyridine nitrogen; use simple soapy water first.[1]

Regulatory Compliance (US & EU)

  • US EPA (RCRA): While this specific derivative is not a "U-Listed" waste (U196 is for Pyridine only), it should be managed as Hazardous Waste due to toxicity and potential ignitability characteristics [1].[1]

  • EU Waste Framework Directive: Classify under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].[1]

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed facility. This ensures the complete destruction of the pyridine ring and prevents groundwater contamination.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] EPA.gov. Available at: [Link]

  • European Commission. "Waste Framework Directive: Guidance on classification of waste." Europa.eu.[3] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. "Pyridine Compounds Safety Data." PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.